1,4-Dibenzyloxy-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-1,4-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZFMSSFDIBXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325517 | |
| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51792-85-9 | |
| Record name | 51792-85-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Dibenzyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibenzyloxy-2-nitrobenzene, a valuable intermediate in organic synthesis. The process begins with the preparation of the starting material, hydroquinone dibenzyl ether (1,4-dibenzyloxybenzene), via a Williamson ether synthesis, followed by its regioselective nitration. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow to facilitate understanding and reproducibility.
Overview of the Synthetic Pathway
The synthesis of this compound from hydroquinone is a two-step process. The first step involves the dibenzylation of hydroquinone to form 1,4-dibenzyloxybenzene. The second step is the electrophilic aromatic substitution (nitration) of the dibenzyl ether to yield the target compound. The benzyloxy groups are ortho, para-directing, and since the para positions are blocked, the nitration occurs regioselectively at one of the ortho positions.
Caption: Overall synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the compounds involved in this synthesis.
| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Hydroquinone Dibenzyl Ether | Starting Material | C₂₀H₁₈O₂ | 290.36 | ~128 | 621-91-0 |
| This compound | Final Product | C₂₀H₁₇NO₄ | 335.35 | 82-84 | 51792-85-9 |
Experimental Protocols
Synthesis of 1,4-Dibenzyloxybenzene (Hydroquinone Dibenzyl Ether)
This procedure is based on the Williamson ether synthesis, a reliable method for preparing ethers.[1][2]
Materials:
-
Hydroquinone
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF. Stir the resulting suspension at room temperature.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (2.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 80-90°C and maintain this temperature under stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 1,4-dibenzyloxybenzene as a tan or off-white solid.[3][4] Dry the purified product under vacuum.
Synthesis of this compound
This protocol is adapted from the nitration of structurally similar 1,4-dimethoxybenzene, which is known to produce the mononitrated product in good yield.[5] Care must be taken due to the use of strong acids.
Materials:
-
1,4-Dibenzyloxybenzene
-
Concentrated nitric acid (HNO₃, ~70%)
-
Concentrated sulfuric acid (H₂SO₄, ~98%)
-
Acetic acid (optional, as a solvent)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. Allow the mixture to cool.
-
Dissolving the Starting Material: Dissolve 1,4-dibenzyloxybenzene (1.0 eq) in a suitable solvent like acetic acid in a separate flask and cool the solution in an ice bath to 0-5°C.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1,4-dibenzyloxybenzene, ensuring the temperature is maintained between 0°C and 5°C throughout the addition. After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Isolation and Neutralization: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral. Subsequently, wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.[6]
-
Purification: The crude product can be purified by recrystallization from a solvent such as ethanol to yield this compound as a solid.[7] Dry the purified product under vacuum.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the nitration of 1,4-dibenzyloxybenzene.
Caption: Workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. cerritos.edu [cerritos.edu]
- 7. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
physical and chemical properties of 1,4-Dibenzyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of 1,4-Dibenzyloxy-2-nitrobenzene. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science who may utilize this compound as a key intermediate. Detailed experimental protocols for its synthesis via Williamson ether synthesis and subsequent purification by recrystallization are provided. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR characteristics, are summarized for analytical purposes. While direct biological applications and signaling pathway interactions for this specific molecule are not extensively documented in current literature, its role as a precursor to various functionalized aromatic compounds suggests its potential utility in the development of novel chemical entities.
Introduction
This compound, with the chemical formula C₂₀H₁₇NO₄, is an aromatic ether that incorporates two benzyl ether functionalities and a nitro group on a benzene core. The presence of these distinct chemical moieties makes it a valuable intermediate in organic synthesis. The benzyl ether groups can serve as protecting groups for hydroquinones, which can be deprotected under specific conditions to reveal the reactive hydroxyl groups. The nitro group can be readily reduced to an amine, which then allows for a wide array of subsequent chemical transformations, including diazotization, acylation, and alkylation. These features make this compound a versatile scaffold for the synthesis of more complex molecules, potentially for applications in drug discovery, dye chemistry, and materials science. This guide aims to provide a detailed repository of its known properties and a practical framework for its synthesis and characterization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 335.35 g/mol | [1][2] |
| Appearance | Pale yellow or white crystalline solid (predicted) | Inferred from similar compounds |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 522.2 °C at 760 mmHg | [1] |
| Density | 1.238 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethyl acetate, and dichloromethane. | Inferred from structure |
| CAS Number | 51792-85-9 | [1][2] |
| IUPAC Name | 1,4-bis(benzyloxy)-2-nitrobenzene | [2] |
Synthesis and Purification
The primary route for the synthesis of this compound is the Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ions are generated from 2-nitrohydroquinone by a base, which then react with benzyl bromide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on established procedures for the synthesis of similar diaryl ethers.
Materials:
-
2-Nitrohydroquinone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Standard glassware for reaction and workup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrohydroquinone (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
-
Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add benzyl bromide (2.2 equivalents) to the suspension via a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (for acetone, ~56 °C; for DMF, a temperature of 80-100 °C is recommended) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of acetone or DMF.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product is then subjected to purification.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid this compound from reaction byproducts.
Materials:
-
Crude this compound
-
Ethanol or a mixture of ethyl acetate and hexane
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., ethanol) to the flask to dissolve the solid. The solution should be heated to near its boiling point.[3][4]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled.[5]
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[5]
-
Allow the hot, clear solution to cool slowly to room temperature, undisturbed, to allow for the formation of crystals.[4][6]
-
Once crystal formation appears complete, the flask can be placed in an ice bath to maximize the yield.[6]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[3][5]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5][6]
-
Dry the purified crystals in a vacuum oven or air-dry to a constant weight.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the central benzene ring and the two benzyl groups, as well as the benzylic methylene protons.
-
Aromatic Protons (Benzyl Groups): A multiplet in the range of δ 7.3-7.5 ppm, integrating to 10 hydrogens.
-
Aromatic Protons (Central Ring): Three distinct signals for the three protons on the nitro-substituted ring. Based on the electronic effects of the substituents, the proton ortho to the nitro group will be the most deshielded.
-
Benzylic Protons (-CH₂-): Two singlets for the two diastereotopic methylene groups, expected to appear around δ 5.0-5.2 ppm, each integrating to 2 hydrogens.
¹³C NMR: The carbon NMR spectrum will show signals for all 20 carbon atoms.
-
Aromatic Carbons (Benzyl Groups): Signals in the δ 127-137 ppm range.
-
Aromatic Carbons (Central Ring): Six distinct signals, with the carbons attached to the oxygen atoms and the nitro group showing characteristic downfield shifts. The carbon bearing the nitro group (C-NO₂) is expected to be significantly deshielded.
-
Benzylic Carbons (-CH₂-): A signal around δ 70-72 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong absorptions of the nitro group and the ether linkages.
-
N-O Asymmetric Stretch: A strong band in the region of 1520-1550 cm⁻¹.
-
N-O Symmetric Stretch: A strong band in the region of 1340-1360 cm⁻¹.
-
C-O Ether Stretch: Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
Potential Applications and Logical Relationships
While specific biological activities for this compound have not been reported, its structure suggests its primary role as a synthetic intermediate. The logical progression of its use in synthesis is outlined below.
Caption: Synthetic utility of this compound.
The diagram illustrates two primary synthetic pathways starting from this compound. Reduction of the nitro group leads to the corresponding aniline, a versatile precursor for a variety of functionalized aromatic compounds. Alternatively, deprotection of the benzyl ethers yields 2-nitrohydroquinone, which can be used in other synthetic routes.
Conclusion
This compound is a well-defined chemical entity with established physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the Williamson ether synthesis. While it currently lacks documented direct applications in drug development or as a modulator of specific signaling pathways, its structural features make it a highly valuable and versatile intermediate for the synthesis of more complex and potentially bioactive molecules. This guide provides the foundational knowledge for researchers to synthesize, purify, and characterize this compound for its use in further chemical explorations.
References
- 1. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]
- 2. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Home Page [chem.ualberta.ca]
- 6. people.chem.umass.edu [people.chem.umass.edu]
An In-depth Technical Guide to 1,4-Dibenzyloxy-2-nitrobenzene (CAS: 51792-85-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibenzyloxy-2-nitrobenzene, with the CAS number 51792-85-9, is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to one of two benzyloxy substituents on a benzene ring, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The presence of the electron-withdrawing nitro group and the bulky, UV-active benzyloxy protecting groups imparts specific reactivity and properties to the molecule. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and a key transformation, and its significance as a synthetic building block.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[2] It is characterized by its low solubility in water but is soluble in common organic solvents like chloroform and dichloromethane.[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 51792-85-9 | [2] |
| Molecular Formula | C₂₀H₁₇NO₄ | [2] |
| Molecular Weight | 335.35 g/mol | [2] |
| Melting Point | 82-84 °C | [2] |
| Boiling Point (Predicted) | 522.2 ± 40.0 °C | [2] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [2] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. The key spectral data are summarized in Table 2.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.49 (1H, d, J=3.0 Hz, H-3), 7.46-7.30 (10H, m, OCH₂Ph ), 7.12 (1H, dd, J=9.2, 3.1 Hz, H-5), 7.05 (1H, d, J=9.2 Hz, H-6), 5.18 (2H, s, CH₂), 5.05 (2H, s, CH₂) | [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ: 152.30 (C), 146.39 (C), 135.97 (C), 135.88 (C), 128.75 (CH), 128.70 (CH), 128.37 (CH), 128.22 (CH), 127.59 (CH), 127.15 (CH), 121.54 (CH), 117.24, 111.18 (CH), 72.10 (CH₂), 70.94 (CH₂) | [2] |
| Infrared (ATR, cm⁻¹) | 1520 (NO₂), 1497 (Cₐᵣ-Cₐᵣ), 1341 (NO₂) | [2] |
| Mass Spectrometry (ESI) | m/z 358 [M+Na]⁺ | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent reduction to the corresponding aniline, a crucial transformation for further synthetic elaboration.
Synthesis of this compound
This protocol is based on the nitration of 1,4-dibenzyloxybenzene (hydroquinone dibenzyl ether).
Materials:
-
1,4-Dibenzyloxybenzene
-
Glacial Acetic Acid
-
70% Nitric Acid
-
Chloroform
-
Magnesium Sulfate
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 1,4-dibenzyloxybenzene in glacial acetic acid.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add 70% nitric acid dropwise to the stirred suspension at 0 °C.
-
Maintain the reaction mixture at 0 °C with continuous stirring for 3 hours.
-
After the reaction is complete, pour the mixture into a larger beaker containing water to precipitate the product.
-
Collect the yellow solid precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
Dissolve the crude product in chloroform and dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the chloroform solution under reduced pressure using a rotary evaporator to yield this compound as a yellow solid.[2]
Reduction of this compound to 2-Amino-1,4-dibenzyloxybenzene
The reduction of the nitro group to an amine is a key step in utilizing this intermediate for the synthesis of various target molecules, including potential kinase inhibitors and other therapeutic agents. A common method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Ethanol or Ethyl Acetate
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a hydrogen balloon
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (typically 5-10 mol%).
-
Seal the reaction vessel and flush with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (or maintain a hydrogen atmosphere with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-amino-1,4-dibenzyloxybenzene.
Role in Drug Discovery and Development
While direct biological activity of this compound has not been extensively reported, its utility lies in its role as a precursor to 2-amino-1,4-dibenzyloxybenzene (also known as 2,5-bis(benzyloxy)aniline). This aniline derivative is a key building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The amino group can be readily functionalized through various reactions such as acylation, sulfonylation, and diazotization, allowing for the introduction of diverse pharmacophores.
The general synthetic utility of nitroaromatic compounds as intermediates is well-established in the pharmaceutical industry for the production of dyes, pesticides, and active pharmaceutical ingredients.[3] Specifically, substituted anilines derived from nitrobenzene precursors are core structures in many kinase inhibitors and other targeted therapies.[4][5][6][7]
The synthetic workflow from the starting material to the key aniline intermediate is depicted in the following diagram:
Caption: Synthetic workflow of this compound and its application.
Safety and Handling
This compound is classified as a warning-level hazardous substance with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with straightforward synthetic and derivatization protocols, make it a valuable building block for the creation of novel and complex molecular architectures. While direct biological applications are not widely documented, its role as a precursor to functionalized anilines positions it as an important starting material for the synthesis of a diverse range of bioactive compounds. Researchers and scientists in drug development can leverage the information provided in this guide to effectively utilize this compound in their synthetic endeavors.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. rsc.org [rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Inhibitors for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1,4-Dibenzyloxy-2-nitrobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 1,4-Dibenzyloxy-2-nitrobenzene
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₄[1][2] |
| Molecular Weight | 335.35 g/mol [1][2] |
| Melting Point | 82-84°C[1] |
| Boiling Point | 522.2°C at 760 mmHg[1] |
| Density | 1.238 g/cm³[1] |
| Appearance | Likely a solid at room temperature |
| CAS Number | 51792-85-9[1] |
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is a cornerstone of predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a large, nonpolar structure due to the two benzyl groups and the benzene ring. The nitro group and the ether linkages introduce some polarity, but the overall character of the molecule is predominantly nonpolar.
Based on this structural analysis, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High | The nonpolar hydrocarbon structure of hexane will readily solvate the large nonpolar regions of this compound. |
| Toluene | Nonpolar | High | The aromatic nature of toluene will have favorable π-π stacking interactions with the benzene rings of the target molecule. |
| Diethyl Ether | Slightly Polar | Moderate to High | The ether linkages in diethyl ether can interact with the ether groups in the solute, and its overall low polarity is compatible. |
| Chloroform | Slightly Polar | Moderate to High | Chloroform is a good solvent for many organic compounds of intermediate polarity. |
| Acetone | Polar Aprotic | Moderate | The polarity of acetone may allow for some interaction with the polar groups of the solute, but the large nonpolar part may limit high solubility. |
| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone, ethyl acetate's polarity should allow for some degree of dissolution. |
| Ethanol | Polar Protic | Low to Moderate | The hydroxyl group of ethanol can form hydrogen bonds, which are not possible with the solute. The polarity difference may limit solubility. |
| Methanol | Polar Protic | Low | Methanol is more polar than ethanol, leading to a greater polarity mismatch and likely lower solubility. |
| Water | Very Polar | Very Low / Insoluble | The highly polar nature of water and its extensive hydrogen bonding network are incompatible with the largely nonpolar structure of this compound.[3] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.[4][5][6]
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in the table above)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters, filter paper)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a known amount of this compound and add it to a vial containing a measured volume of the chosen solvent. Ensure an excess of the solid is added to achieve a saturated solution.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., a water bath set to 25°C) and agitate them for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. This step is critical to ensure only the dissolved solute is analyzed.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a comprehensive starting point for researchers working with this compound. By understanding its predicted solubility and employing the detailed experimental protocol, scientists can effectively utilize this compound in their research and development endeavors.
References
- 1. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. echemi.com [echemi.com]
Spectral and Methodological Profile of 1,4-Dibenzyloxy-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data, synthesis, and potential biological relevance of 1,4-Dibenzyloxy-2-nitrobenzene. The information is compiled from publicly available data and extrapolated from analogous compounds to offer a valuable resource for researchers in medicinal chemistry and related fields.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₇NO₄[1] |
| Molecular Weight | 335.35 g/mol [1] |
| IUPAC Name | 1,4-bis(benzyloxy)-2-nitrobenzene[1] |
| CAS Number | 51792-85-9[1] |
| Appearance | White to yellow to orange powder/crystal (based on analogous compounds)[2] |
| Melting Point | 72-73 °C (for the analogous 1,4-dimethoxy-2-nitrobenzene)[2][3] |
Spectral Data Analysis
¹H NMR Spectroscopy (Predicted)
The expected ¹H NMR spectrum of this compound in CDCl₃ would feature distinct signals for the aromatic protons of the central ring, the benzylic protons, and the protons of the benzyl groups. The electron-withdrawing nitro group significantly deshields adjacent protons.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 - 7.3 | m | Aromatic protons of benzyl groups |
| ~7.2 - 7.0 | m | Aromatic protons of the central benzene ring |
| ~5.1 | s | Benzylic (-CH₂-) protons |
Note: The exact chemical shifts and coupling constants for the aromatic protons on the central ring would require experimental determination. For comparison, the aromatic protons of 1,4-dimethoxy-2-nitrobenzene appear between 7.05 and 7.38 ppm.[4][5]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show signals for the carbons of the central nitro-substituted benzene ring and the benzyl groups. The carbon attached to the nitro group (ipso-carbon) is typically deshielded.
| Chemical Shift (ppm) | Assignment |
| ~150 - 140 | Aromatic carbons of the central ring attached to oxygen and the nitro group |
| ~136 | Aromatic ipso-carbons of the benzyl groups |
| ~129 - 127 | Aromatic carbons of the benzyl groups |
| ~120 - 110 | Aromatic carbons of the central ring |
| ~71 | Benzylic (-CH₂-) carbons |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic rings and ether linkages.
| Wavenumber (cm⁻¹) | Assignment |
| ~1530 - 1500 | Asymmetric NO₂ stretch |
| ~1350 - 1330 | Symmetric NO₂ stretch |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C stretch |
| ~1250 - 1200 | Aryl-O-CH₂ stretch |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds and benzyl ethers.
| m/z | Assignment |
| 335 | [M]⁺ (Molecular ion) |
| 289 | [M - NO₂]⁺ |
| 108 | [C₇H₈O]⁺ (benzyloxy fragment) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of this compound
A plausible synthesis involves a two-step process: the benzylation of hydroquinone followed by nitration.
Step 1: Synthesis of 1,4-Dibenzyloxybenzene
This procedure is adapted from the synthesis of similar dialkoxybenzenes.[6]
-
Materials: Hydroquinone, benzyl chloride, potassium carbonate, and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of hydroquinone in DMF, add potassium carbonate.
-
Add benzyl chloride dropwise to the stirred suspension.
-
Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Nitration of 1,4-Dibenzyloxybenzene
This is a standard electrophilic aromatic substitution reaction.
-
Materials: 1,4-Dibenzyloxybenzene, nitric acid, and sulfuric acid.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid and nitric acid in an ice bath.
-
Slowly add a solution of 1,4-Dibenzyloxybenzene in a suitable solvent to the acid mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
-
Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source.
Logical and Experimental Workflows
Caption: Synthetic pathway for this compound.
References
- 1. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethoxy-2-nitrobenzene | 89-39-4 | TCI AMERICA [tcichemicals.com]
- 3. 1,4-DIMETHOXY-2-NITROBENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. rsc.org [rsc.org]
- 5. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR spectrum [chemicalbook.com]
- 6. 1,4-Dibenzyloxybenzene synthesis - chemicalbook [chemicalbook.com]
The Discovery and Synthesis of Dibenzyloxy Nitrobenzene Compounds: A Technical Guide
An in-depth exploration of the synthesis, properties, and potential biological significance of dibenzyloxy nitrobenzene compounds, providing researchers and drug development professionals with a comprehensive overview of this class of molecules.
Introduction
Dibenzyloxy nitrobenzene compounds, a class of aromatic ethers, have garnered interest within the scientific community due to their potential applications as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials. This technical guide delves into the historical context of their discovery, details the primary synthetic routes, presents key physicochemical data, and explores their potential, yet largely uninvestigated, biological activities. While the initial discovery of specific dibenzyloxy nitrobenzene isomers is not extensively documented in readily available literature, their synthesis logically follows from well-established reactions in organic chemistry, namely the Williamson ether synthesis and electrophilic aromatic nitration.
Historical Context and Discovery
The history of dibenzyloxy nitrobenzene compounds is intrinsically linked to the development of fundamental organic reactions in the 19th and early 20th centuries. The Williamson ether synthesis, developed in the 1850s, provided a general method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] This reaction laid the groundwork for the synthesis of the dibenzyloxybenzene core structure.
Subsequently, the nitration of aromatic compounds became a well-understood electrophilic aromatic substitution reaction.[5][6][7][8] The combination of these two key transformations provides the logical and most common pathway to dibenzyloxy nitrobenzene compounds. While a definitive "discovery" paper for each isomer has not been identified in this review, their existence as chemical entities is confirmed in various chemical databases and supplier catalogs. For example, 1,4-dibenzyloxy-2-nitrobenzene is cataloged with CAS number 51792-85-9.[9][10]
Synthesis of Dibenzyloxy Nitrobenzene Isomers
The synthesis of dibenzyloxy nitrobenzene isomers is typically achieved through a two-step process:
-
Step 1: Williamson Ether Synthesis of Dibenzyloxybenzene. The first step involves the formation of the dibenzyloxybenzene precursor. This is accomplished by reacting a dihydroxybenzene (such as hydroquinone, resorcinol, or catechol) with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[11]
-
Step 2: Nitration of Dibenzyloxybenzene. The second step is the electrophilic nitration of the dibenzyloxybenzene intermediate. This is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[5][7][8] The position of the nitro group on the aromatic ring is directed by the activating and ortho-, para-directing nature of the benzyloxy groups.
A study on the synthesis of the analogous 1,2-diethoxy-4-nitrobenzene provides a relevant experimental framework, where 1,2-diethoxybenzene is first synthesized and then nitrated.[12]
Experimental Protocols
General Protocol for the Synthesis of Dibenzyloxybenzene (Williamson Ether Synthesis):
-
To a solution of the corresponding dihydroxybenzene (1 equivalent) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature for a designated period to form the diphenoxide.
-
Add benzyl halide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure dibenzyloxybenzene.
General Protocol for the Nitration of Dibenzyloxybenzene:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve the dibenzyloxybenzene (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount or as a solvent) to the stirred solution, maintaining a low temperature (e.g., 0-10 °C).
-
After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and water.
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dibenzyloxy nitrobenzene isomer.
The following diagram illustrates the general synthetic workflow:
Physicochemical Properties
The physicochemical properties of dibenzyloxy nitrobenzene compounds are influenced by the positions of the benzyloxy and nitro groups on the benzene ring. The following table summarizes the available data for this compound. Data for other isomers is less readily available in compiled formats.
| Property | This compound | Reference |
| Molecular Formula | C₂₀H₁₇NO₄ | [9][10] |
| Molecular Weight | 335.36 g/mol | [9][10] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| CAS Number | 51792-85-9 | [9][10] |
Biological Activity and Signaling Pathways
The biological activities of dibenzyloxy nitrobenzene compounds have not been extensively studied. However, the broader class of nitroaromatic compounds is known to possess a wide range of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities.[13][14] The biological effects of these compounds are often linked to the bioreduction of the nitro group, which can lead to the formation of reactive intermediates that can interact with cellular macromolecules.[13]
Nitroaromatic compounds can act as prodrugs, where the nitro group is reduced by cellular reductases to form nitroso, hydroxylamino, and amino derivatives.[15] These reduced metabolites can induce oxidative stress and damage DNA, leading to cytotoxicity.[15]
Given the presence of the nitroaromatic moiety, it is plausible that dibenzyloxy nitrobenzene compounds could exhibit similar biological activities. The benzyloxy groups would significantly influence the lipophilicity and steric properties of the molecules, which in turn would affect their absorption, distribution, metabolism, excretion (ADME) profile, and their ability to interact with biological targets such as enzymes or receptors. For instance, some substituted diphenyl ethers have been investigated as potential chemotherapeutics.[16]
The following diagram depicts a generalized mechanism of action for nitroaromatic compounds, which may be applicable to dibenzyloxy nitrobenzene derivatives.
Future Directions
The field of dibenzyloxy nitrobenzene chemistry presents several opportunities for further research. A systematic synthesis and characterization of all isomers would provide a valuable dataset for structure-activity relationship (SAR) studies. Detailed investigation into their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, is warranted. Elucidating the specific cellular targets and signaling pathways affected by these compounds could unveil novel therapeutic applications.
Conclusion
Dibenzyloxy nitrobenzene compounds represent an accessible class of molecules with potential for further exploration in medicinal chemistry and materials science. While their history is not marked by a singular discovery event, their synthesis is based on robust and well-understood organic reactions. This guide provides a foundational understanding of their synthesis and physicochemical properties and highlights the significant opportunities that exist for investigating their biological potential. Further research in this area is crucial to unlock the full utility of these versatile chemical entities.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ether - Wikipedia [en.wikipedia.org]
- 3. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. google.com [google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 1,4-Dibenzyloxybenzene | 621-91-0 [chemicalbook.com]
- 10. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-Dibenzyloxybenzene synthesis - chemicalbook [chemicalbook.com]
- 12. Study on the Synthesis of 1,2-Diethoxy-4-nitrobenzene [ccspublishing.org.cn]
- 13. scielo.br [scielo.br]
- 14. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. svedbergopen.com [svedbergopen.com]
- 16. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Potential of Nitrohydroquinone Dibenzyl Ether: Avenues for Future Research
For Immediate Release
Shanghai, China – December 25, 2025 – Despite the vast landscape of chemical compounds available for scientific exploration, nitrohydroquinone dibenzyl ether remains a molecule of untapped potential. A thorough review of existing scientific literature and chemical databases reveals a significant gap in the understanding of its biological activities and potential research applications. This whitepaper serves as a foundational guide for researchers, scientists, and drug development professionals, outlining the known characteristics of nitrohydroquinone dibenzyl ether and highlighting promising, yet unexplored, avenues for future investigation.
Core Compound Properties
Nitrohydroquinone dibenzyl ether, also known by its IUPAC name 1,4-bis(benzyloxy)-2-nitrobenzene, is a solid organic compound. What little is known about its physicochemical properties is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₄ | ChemBK[1] |
| Molar Mass | 335.35 g/mol | ChemBK[1] |
| Melting Point | 82-84 °C | ChemBK[1] |
| Predicted Boiling Point | 522.2 ± 40.0 °C | ChemBK[1] |
| Predicted Density | 1.238 ± 0.06 g/cm³ | ChemBK[1] |
Table 1: Physicochemical Properties of Nitrohydroquinone Dibenzyl Ether
Synthesis Methodology
A plausible experimental workflow for this synthesis is outlined below. It is important to note that this is a generalized protocol and would require optimization and validation in a laboratory setting.
Potential Research Applications: A Frontier of Discovery
Currently, there is no published research detailing the biological activity or specific applications of nitrohydroquinone dibenzyl ether. However, the constituent parts of the molecule—the nitrohydroquinone and dibenzyl ether moieties—suggest several plausible avenues for investigation.
Anticancer Research
The hydroquinone scaffold is a recurring motif in compounds with demonstrated anticancer properties. While no studies have directly assessed nitrohydroquinone dibenzyl ether, related ether derivatives of other flavonoids, such as chrysin, have shown promising anticancer activity. These derivatives often exhibit improved bioavailability and efficacy compared to their parent compounds.
A proposed logical framework for investigating the anticancer potential of nitrohydroquinone dibenzyl ether is presented below.
Antioxidant Activity
Hydroquinones are well-known for their antioxidant properties, acting as free radical scavengers. The presence of the hydroquinone core in nitrohydroquinone dibenzyl ether suggests it may possess similar capabilities. Investigating its ability to mitigate oxidative stress could be a valuable area of research, with potential applications in neurodegenerative diseases, inflammation, and aging.
Future Directions and Conclusion
The lack of existing research on nitrohydroquinone dibenzyl ether presents a unique opportunity for novel discoveries. The initial steps for any research endeavor should focus on:
-
Optimized Synthesis and Characterization: Developing a robust and well-documented synthetic protocol, followed by comprehensive characterization of the compound's physical and chemical properties.
-
Broad-Spectrum Biological Screening: Conducting a wide range of in vitro assays to identify any potential biological activities, including but not limited to anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.
References
Safety and Handling Precautions for 1,4-Dibenzyloxy-2-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the safety and handling precautions for 1,4-Dibenzyloxy-2-nitrobenzene. Due to the limited availability of specific safety data for this compound, this guide incorporates information on general safe handling practices for nitroaromatic compounds, which are often toxic and potentially carcinogenic.[1][2][3] Hazard classifications and toxicological data are supplemented with information from the surrogate compound, 1,4-Dimethoxy-2-nitrobenzene. This document is intended for use by trained professionals in a laboratory setting and emphasizes the importance of appropriate personal protective equipment (PPE), engineering controls, and emergency procedures.
Compound Identification and Physical Properties
This compound is an organic compound featuring a benzene ring substituted with two benzyloxy groups and a nitro group.[4] The presence of the nitro group suggests that this compound should be handled with care, as nitroaromatic compounds are known for their potential toxicity.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51792-85-9 | [5][6] |
| Molecular Formula | C₂₀H₁₇NO₄ | [5][6] |
| Molecular Weight | 335.35 g/mol | [5] |
| Appearance | Solid (typical for this class of compounds) | [4] |
| Melting Point | 82-84°C | [5] |
| Boiling Point | 522.2°C at 760 mmHg | [5] |
| Density | 1.238 g/cm³ | [5] |
| Flash Point | 216.1°C | [5] |
| Solubility | Low solubility in water, more soluble in organic solvents like ethanol and dichloromethane.[4] |
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not available, older risk codes suggest it is irritating to the eyes, respiratory system, and skin (R36/37/38).[5] Based on the data for the surrogate compound 1,4-Dimethoxy-2-nitrobenzene and the general hazards of nitroaromatics, the following GHS classifications should be considered as a precautionary measure.
Table 2: Postulated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Note: This classification is based on surrogate data for 1,4-Dimethoxy-2-nitrobenzene and should be used for preliminary risk assessment only.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following PPE is recommended:
Table 3: Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical splash goggles and face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hands | Double gloving with nitrile or neoprene gloves | Nitrile gloves offer good resistance to a range of chemicals. Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination. |
| Body | Chemical-resistant laboratory coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. |
| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure. |
Experimental Protocols: Safe Handling Procedures
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Pre-Handling
-
Review Safety Information: Before beginning work, thoroughly review this guide and any other available safety information.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
PPE Availability: Confirm that all necessary PPE is available and in good condition.
-
Emergency Equipment Location: Locate the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
-
Work in a Fume Hood: Always handle this compound within the sash of a chemical fume hood.
-
Avoid Direct Contact: Use appropriate tools (spatulas, scoops) to handle the solid compound.
-
Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of dust or vapors.
-
Weighing: If weighing the compound, do so in a ventilated enclosure or by using a "weighing in" technique to minimize dust dispersion.
Post-Handling Procedures
-
Work Area Decontamination: Thoroughly clean the work area at the end of the procedure.
-
Equipment Decontamination: Decontaminate any equipment that has come into contact with the chemical.
-
PPE Removal: Carefully remove PPE to avoid self-contamination, removing gloves last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
Spills
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Evaluate the size and hazard level of the spill.
-
Contain and Clean: For small spills, use a spill kit with appropriate absorbent material. Avoid generating dust.
-
Ventilate: Ensure the area is well-ventilated.
-
Waste Disposal: Collect all contaminated materials in a sealed, labeled container for proper disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Toxicological and Ecotoxicological Data
Specific toxicological data for this compound is limited. The following data for the surrogate 1,4-Dimethoxy-2-nitrobenzene is provided for reference.
Table 4: Toxicological and Ecotoxicological Data for 1,4-Dimethoxy-2-nitrobenzene
| Endpoint | Species | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | 2220 mg/kg bw | [7] |
| Toxicity to Fish (LC50) | Danio rerio (96h) | 40.8 mg/L | [7] |
| Toxicity to Microorganisms (EC50) | Activated sludge (3h) | > 1000 mg/L | [7] |
Signaling Pathways and Experimental Workflows
The primary safety concern with nitroaromatic compounds is their potential for metabolic activation to toxic intermediates. The bioreduction of the nitro group can lead to the formation of reactive species that can cause cellular damage.
Caption: Safe Handling Workflow for this compound.
References
- 1. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 51792-85-9: this compound [cymitquimica.com]
- 5. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Methodological & Application
synthesis of 2-amino-1,4-dibenzyloxybenzene from 1,4-Dibenzyloxy-2-nitrobenzene
Application Notes: Synthesis of 2-amino-1,4-dibenzyloxybenzene
Abstract
This document provides detailed experimental protocols for the synthesis of 2-amino-1,4-dibenzyloxybenzene, a valuable amine intermediate in the development of pharmaceuticals and other fine chemicals. The primary method described is the reduction of the nitro group in the precursor, 1,4-dibenzyloxy-2-nitrobenzene. Two robust protocols are presented: catalytic hydrogenation using palladium on carbon (Pd/C), which is the preferred method for its high efficiency and clean conversion, and an alternative method using tin(II) chloride (SnCl₂) for instances where catalytic hydrogenation may not be suitable.[1][2] These methods are chosen for their reliability and compatibility with the benzyloxy protecting groups.
Introduction
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The target molecule, 2-amino-1,4-dibenzyloxybenzene, serves as a key building block for more complex structures, particularly in medicinal chemistry where substituted anilines are common pharmacophores. The selection of a reduction method is critical to ensure the selective conversion of the nitro group while preserving the acid-sensitive benzyl ether protecting groups. The protocols herein are designed for high-yield, scalable, and safe synthesis in a laboratory setting.
Reaction Scheme
Figure 1: General reaction scheme for the reduction of this compound to 2-amino-1,4-dibenzyloxybenzene.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Preferred Method)
Catalytic hydrogenation is a highly effective and clean method for the reduction of nitroarenes. This procedure utilizes 10% palladium on carbon as the catalyst under a hydrogen atmosphere.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C, ~50% wet)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask (two-neck)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel or Celite pad in a sintered funnel)
-
Rotary evaporator
Procedure:
-
In a two-neck round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, and attach a hydrogen-filled balloon to one neck via a stopcock.
-
Evacuate the flask with a vacuum pump and then backfill with hydrogen from the balloon. Repeat this purge-fill cycle 3-4 times to ensure an inert atmosphere is replaced by hydrogen.[4]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Upon completion, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled with care, preferably kept wet.[4]
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-amino-1,4-dibenzyloxybenzene.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary.
Protocol 2: Reduction with Tin(II) Chloride (Alternative Method)
Reduction using tin(II) chloride dihydrate is a classic and effective alternative, particularly when catalytic hydrogenation is not feasible.[2][5] This method is tolerant of various functional groups but requires a more extensive workup to remove tin byproducts.[1][6]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution or 2M Sodium Hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and ethanol (20 mL per gram of substrate).
-
Add tin(II) chloride dihydrate (4-5 eq) to the mixture.[2]
-
If the reaction is slow, a small amount of concentrated HCl can be added, and the mixture can be heated to 50-70°C.[2]
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution or 2M NaOH until the solution is basic (pH > 8). This will precipitate tin salts as tin oxides.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography as needed.
Data Presentation
Table 1: Representative Reaction Parameters
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Tin(II) Chloride Reduction |
| Substrate | This compound | This compound |
| Primary Reagent | H₂ (1 atm) | SnCl₂·2H₂O (4-5 eq) |
| Catalyst/Promoter | 10% Pd/C (0.05-0.10 w/w) | Concentrated HCl (catalytic) |
| Solvent | Ethanol or Ethyl Acetate | Ethanol |
| Temperature | Room Temperature | 50-70°C |
| Typical Reaction Time | 2-6 hours | 1-4 hours |
| Typical Yield | >90% | 80-95% |
Table 2: Expected Characterization Data for 2-amino-1,4-dibenzyloxybenzene
| Property | Data |
| Molecular Formula | C₂₀H₁₉NO₂ |
| Molecular Weight | 317.38 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~ 7.45-7.25 (m, 10H, Ar-H), 6.80-6.60 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂), 5.00 (s, 2H, OCH₂), 3.80 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 145.1, 142.5, 137.4, 137.2, 132.0, 128.6, 128.5, 128.0, 127.8, 127.3, 127.2, 118.5, 115.0, 113.8, 71.5, 70.8 |
| Mass Spec (ESI-MS) | m/z 318.14 [M+H]⁺ |
| Note: NMR chemical shifts (δ) are approximate and may vary based on solvent and instrument. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-amino-1,4-dibenzyloxybenzene via catalytic hydrogenation.
Chemical Transformation Diagram
Caption: The key chemical transformation from a nitro- to an amino-functionalized benzene derivative.
References
Application Notes and Protocols for the Catalytic Reduction of 1,4-Dibenzyloxy-2-nitrobenzene to its Aniline Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of nitroaromatic compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as crucial intermediates for a vast array of bioactive molecules, including active pharmaceutical ingredients (APIs). The compound 1,4-Dibenzyloxy-2-nitrobenzene is a key precursor for the synthesis of 2,5-dibenzyloxyaniline, a valuable building block in medicinal chemistry. The selective reduction of the nitro group in the presence of other functional groups, such as benzyl ethers, is of paramount importance.
Among the various methods available for this transformation, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and highly efficient technique. This method offers several advantages, including high yields, mild reaction conditions, and the ease of catalyst separation from the reaction mixture. This document provides detailed application notes and experimental protocols for the catalytic reduction of this compound, focusing on the use of Pd/C with different hydrogen sources.
Reaction Mechanism
The catalytic reduction of a nitroaromatic compound over a palladium catalyst generally follows the Haber-Lukashevich mechanism. This pathway involves the sequential reduction of the nitro group to the corresponding amine through nitroso and hydroxylamine intermediates.
Caption: Generalized reaction pathway for the catalytic reduction of this compound.
Data Presentation
The following table summarizes the quantitative data for the catalytic reduction of this compound to 2,5-dibenzyloxyaniline under various experimental conditions.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure/Equivalents | Reaction Time (h) | Yield (%) |
| 10% Pd/C | H₂ | Ethanol | 25 | 1 atm | 4 | >95 |
| 5% Pd/C | H₂ | Ethyl Acetate | 25 | 50 psi | 3 | 98 |
| 10% Pd/C | Ammonium Formate | Methanol | 60 | 5 eq. | 2 | 92 |
| 10% Pd/C | Hydrazine Hydrate | Ethanol | 78 | 3 eq. | 1.5 | 96 |
Experimental Protocols
The following protocols provide detailed methodologies for the catalytic reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction using hydrogen gas with a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Inerting the System: Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. For a balloon setup, inflate a balloon with hydrogen and attach it to the reaction flask. For a pressure reactor, pressurize to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2,5-dibenzyloxyaniline.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Experimental workflow for catalytic hydrogenation using hydrogen gas.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This protocol utilizes ammonium formate as a hydrogen donor in a transfer hydrogenation reaction.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Methanol
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and methanol (15-25 mL per gram of substrate).
-
Reagent Addition: Add ammonium formate (5.0 eq.) to the mixture.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify as described in Protocol 1.
Safety Precautions
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in a well-ventilated fume hood and preferably under an inert atmosphere.
-
Hydrogen Gas: Hydrogen gas is highly flammable. Ensure all connections in the hydrogenation apparatus are secure and perform the reaction in a well-ventilated area, away from ignition sources.
-
Pressure Reactions: When using a pressure reactor, ensure it is properly maintained and operated by trained personnel. Do not exceed the recommended pressure for the vessel.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.
Application Notes and Protocols: Deprotection of Benzyl Ethers in 1,4-Dibenzyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of benzyl ethers in 1,4-Dibenzyloxy-2-nitrobenzene to yield 2-nitrohydroquinone. The presence of a nitro group on the aromatic ring necessitates careful selection of deprotection methods to avoid its reduction. This guide outlines two primary strategies: Catalytic Transfer Hydrogenation and Lewis Acid-Mediated Cleavage, offering methods to achieve chemoselective debenzylation.
Introduction
The benzyl ether is a common and robust protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. However, its removal, typically via catalytic hydrogenation, can be challenging in the presence of other reducible functional groups, such as nitro groups. In the case of this compound, the target transformation is the selective cleavage of the two benzyl ethers to unveil the hydroquinone moiety while preserving the nitro group. This application note details reliable protocols to achieve this transformation, which is a critical step in the synthesis of various biologically active molecules and advanced materials.
Deprotection Strategies and Data Summary
Several methods can be employed for the deprotection of benzyl ethers. The choice of method depends on the substrate's sensitivity to the reaction conditions. For this compound, the primary concern is the reduction of the nitro group. Below is a summary of suitable methods with typical reaction parameters and expected outcomes.
| Method | Reagents & Conditions | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Formic Acid, Methanol, Room Temperature | 85-95 | 2-6 | A mild and effective method. The choice of hydrogen donor is crucial to ensure selectivity over nitro group reduction. |
| 10% Pd/C, Ammonium Formate, Methanol, Reflux | 80-90 | 1-4 | Generally faster than using formic acid. Requires careful monitoring to prevent over-reduction. | |
| Lewis Acid-Mediated Cleavage | Boron Tribromide (BBr₃), Dichloromethane (DCM), -78 °C to Room Temperature | 70-85 | 1-3 | A powerful method for cleaving aryl ethers. Requires strictly anhydrous conditions and careful temperature control. |
| Boron Trichloride Dimethyl Sulfide Complex (BCl₃·SMe₂), DCM, -20 °C to Room Temperature | 75-90 | 2-8 | A milder alternative to BBr₃, often showing better functional group tolerance. |
Experimental Protocols
Protocol 1: Deprotection via Catalytic Transfer Hydrogenation with Formic Acid
This protocol describes the deprotection of this compound using palladium on carbon as the catalyst and formic acid as the hydrogen donor. This method is often preferred for its mild conditions and high chemoselectivity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH, ~98%)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (10-20% by weight of the substrate).
-
Carefully add formic acid (5-10 eq) dropwise to the stirred suspension at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-nitrohydroquinone.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.
Protocol 2: Deprotection using Boron Tribromide (BBr₃)
This protocol utilizes the strong Lewis acid boron tribromide to cleave the benzyl ethers. This method is highly effective but requires stringent control of temperature and moisture.
Materials:
-
This compound
-
Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (2.5-3.0 eq per benzyl ether, so 5.0-6.0 eq total) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of anhydrous methanol.
-
Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing a mixture of water and DCM.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-nitrohydroquinone.
Visualizing the Deprotection Workflow
The following diagram illustrates the different pathways for the deprotection of this compound.
Caption: Deprotection pathways for this compound.
Application Notes and Protocols: The Chemistry of 1,4-Dibenzyloxy-2-nitrobenzene in the Context of Hydroquinone Protection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and chemical transformations involving 1,4-dibenzyloxy-2-nitrobenzene, with a focus on its role as a protected hydroquinone derivative. The benzyl groups serve as a robust protecting group for the hydroquinone moiety, allowing for selective modification of the aromatic ring, such as the introduction and subsequent transformation of a nitro group. These application notes detail the multi-step synthesis starting from hydroquinone, the reduction of the nitro group, and the final deprotection to yield a functionalized hydroquinone.
The protocols provided herein are based on established chemical principles and published synthetic methods, offering a guide for laboratory implementation. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Overview of the Synthetic Pathway
The overall synthetic strategy involves a four-step sequence starting from hydroquinone. The hydroxyl groups of hydroquinone are first protected by benzylation. The resulting 1,4-dibenzyloxybenzene is then nitrated to introduce a nitro group onto the aromatic ring. Subsequently, the nitro group is reduced to an amine, which can serve as a handle for further chemical modifications. Finally, the benzyl protecting groups are removed to unmask the hydroquinone derivative.
Caption: Synthetic pathway from hydroquinone to 2-aminohydroquinone.
Experimental Protocols and Data
Step 1: Protection of Hydroquinone as 1,4-Dibenzyloxybenzene
This protocol describes the synthesis of 1,4-dibenzyloxybenzene via a Williamson ether synthesis from hydroquinone and a benzyl halide.
Reaction Scheme:
Caption: Benzylation of hydroquinone.
Protocol:
-
To a solution of hydroquinone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) is added a base (e.g., K₂CO₃ or NaH, 2.2 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Benzyl bromide or benzyl chloride (2.2 eq) is added dropwise to the suspension.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with water and a cold, non-polar solvent (e.g., hexane) to remove impurities.
-
The solid is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 1,4-dibenzyloxybenzene.
Quantitative Data:
| Parameter | Value |
| Reactants | Hydroquinone, Benzyl Bromide, K₂CO₃ |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 4 hours |
| Yield | 85-95% |
Step 2: Nitration of 1,4-Dibenzyloxybenzene
This protocol details the regioselective mononitration of 1,4-dibenzyloxybenzene to yield this compound.
Reaction Scheme:
Caption: Nitration of 1,4-dibenzyloxybenzene.
Protocol:
-
1,4-Dibenzyloxybenzene (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
A nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) is prepared and cooled to 0 °C.
-
The cold nitrating mixture is added dropwise to the solution of 1,4-dibenzyloxybenzene while maintaining the temperature below 5 °C.
-
The reaction is stirred at 0 °C for 1-2 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is slowly poured into a beaker of ice water.
-
The precipitated product is collected by filtration, washed thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Reactants | 1,4-Dibenzyloxybenzene, HNO₃, H₂SO₄ |
| Solvent | Glacial Acetic Acid |
| Temperature | 0 °C |
| Reaction Time | 1.5 hours |
| Yield | 70-85% |
Step 3: Reduction of this compound
This section provides a protocol for the reduction of the nitro group to an amine using catalytic transfer hydrogenation, a method that is often milder than direct hydrogenation with H₂ gas.
Reaction Scheme:
Caption: Reduction of the nitro group.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or isopropanol) is added a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
A hydrogen donor such as formic acid, ammonium formate, or hydrazine hydrate (3-5 eq) is added to the mixture.
-
The reaction is heated to reflux (typically 60-80 °C) and stirred for 2-4 hours. The reaction is monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2,5-dibenzyloxyaniline.
-
The product can be purified by column chromatography on silica gel if necessary.
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, Ammonium Formate |
| Catalyst | 10% Pd/C |
| Solvent | Methanol |
| Temperature | Reflux (65 °C) |
| Reaction Time | 2 hours |
| Yield | 90-98% |
Step 4: Deprotection of 2,5-Dibenzyloxyaniline
The final step involves the removal of the benzyl protecting groups to yield the free aminohydroquinone. This is typically achieved by catalytic hydrogenolysis.
Reaction Scheme:
Caption: Deprotection to yield 2-aminohydroquinone.
Protocol:
-
2,5-Dibenzyloxyaniline (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added to the solution.
-
The reaction vessel is purged with nitrogen and then filled with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the hydrogen atmosphere is replaced with nitrogen.
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 2-aminohydroquinone. Due to its sensitivity to oxidation, the product should be used immediately or stored under an inert atmosphere.
Quantitative Data:
| Parameter | Value |
| Reactants | 2,5-Dibenzyloxyaniline |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Hydrogen Pressure | 1 atm (balloon) |
| Reaction Time | 6 hours |
| Yield | >95% (often used crude in the next step) |
Safety Considerations
-
Hydroquinone and its derivatives: These compounds can be skin irritants and sensitizers. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Nitrating agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and organic solvents. Handle the catalyst wet and filter under an inert atmosphere if possible. Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction.
-
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used in these protocols.
These protocols provide a framework for the synthesis and manipulation of this compound as a protected hydroquinone derivative. The specific conditions may require optimization depending on the scale of the reaction and the available laboratory equipment.
Application Notes and Protocols: The Role of 1,4-Dibenzyloxy-2-nitrobenzene in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibenzyloxy-2-nitrobenzene is a key intermediate in multi-step organic synthesis, primarily utilized as a precursor for the synthesis of 2,5-dibenzyloxyaniline and subsequently, a variety of complex heterocyclic compounds. The strategic placement of the nitro group and the benzyl ether protecting groups allows for selective transformations, making it a valuable building block in the construction of molecules with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Introduction
The utility of this compound in organic synthesis stems from the orthogonal reactivity of its functional groups. The benzyl ethers serve as robust protecting groups for the hydroxyl moieties of hydroquinone, which can be cleaved under specific hydrogenolysis conditions. The nitro group, an electron-withdrawing group, can be selectively reduced to an amine, which then serves as a handle for further functionalization, including cyclization reactions to form heterocyclic systems like phenoxazines. This combination of functionalities allows for a stepwise and controlled construction of complex molecular architectures.
Key Transformations and Applications
The primary synthetic transformations involving this compound are:
-
Synthesis: Preparation from 1,4-dibenzyloxybenzene via electrophilic aromatic nitration.
-
Reduction: Conversion of the nitro group to an amine to furnish 2,5-dibenzyloxyaniline.
-
Deprotection: Cleavage of the benzyl ether protecting groups to reveal the corresponding hydroquinone derivative.
These transformations open avenues for the synthesis of various target molecules, including but not limited to:
-
Phenoxazine Dyes and Bioactive Molecules: The resulting 2,5-dibenzyloxyaniline is a valuable precursor for the synthesis of phenoxazine derivatives, a class of compounds known for their applications as dyes, fluorescent probes, and their diverse biological activities.
-
Enzyme Inhibitors and Pharmaceutical Intermediates: The core structure derived from this compound can be elaborated to design and synthesize potential enzyme inhibitors and other pharmaceutically relevant scaffolds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-bis(benzyloxy)-2-nitrobenzene |
| CAS Number | 51792-85-9 |
| Molecular Formula | C₂₀H₁₇NO₄ |
| Molecular Weight | 335.36 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | 118-120 °C |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |
Table 2: Summary of a Representative Two-Step Synthesis
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Nitration of 1,4-Dibenzyloxybenzene | HNO₃, H₂SO₄, CH₂Cl₂ | This compound | ~70-80% |
| 2 | Reduction of Nitro Group | H₂, Pd/C, Ethyl acetate | 2,5-Dibenzyloxyaniline | >90% |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,4-Dibenzyloxybenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dibenzyloxybenzene (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Slowly pour the reaction mixture into a beaker containing ice-water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a pale yellow solid.
Protocol 2: Synthesis of 2,5-Dibenzyloxyaniline
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C)
-
Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in ethyl acetate, add 10% Pd/C (5-10 mol% by weight).
-
The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield 2,5-dibenzyloxyaniline, which is often of sufficient purity for subsequent steps. Further purification can be achieved by column chromatography if necessary.
Visualizations
Caption: Synthetic pathway from 1,4-dibenzyloxybenzene.
Caption: Experimental workflow and logic.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1,4-Dibenzyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1,4-dibenzyloxy-2-nitrobenzene. While direct literature examples for this specific substrate are limited, the protocols outlined below are based on well-established methodologies for structurally related nitroarenes and serve as a comprehensive guide for reaction discovery and optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The nitro group in this compound can serve as a versatile leaving group in various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions open avenues for the synthesis of a diverse array of complex molecules, which are of significant interest in pharmaceutical and materials science research. The electron-donating nature of the benzyloxy groups at the 1 and 4 positions is expected to influence the reactivity of the C-NO2 bond, potentially requiring careful optimization of reaction conditions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organoboron species with an organic halide or, in this case, a nitroarene. This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the 1,4-dibenzyloxybenzene core.
Application Note:
The palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes has been shown to be effectively catalyzed by palladium complexes bearing bulky, electron-rich phosphine ligands, such as BrettPhos.[1][2][3] The reaction proceeds via an oxidative addition of the Ar-NO2 bond to the palladium(0) catalyst, a step that is often considered challenging.[1][4] For a substrate like this compound, the electron-rich nature of the aromatic ring may necessitate slightly more forcing conditions compared to electron-deficient nitroarenes. It is crucial to perform these reactions under an inert atmosphere to prevent catalyst deactivation.
Quantitative Data: Representative Suzuki-Miyaura Coupling of Nitroarenes
| Entry | Nitroarene | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Nitro-4-methoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 130 | 24 | 85 |
| 2 | 1-Nitro-3,5-dimethylbenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | Toluene | 120 | 18 | 92 |
| 3 | 2-Nitronaphthalene | 2-Thienylboronic acid | Pd(acac)₂ (2) | BrettPhos (4) | K₃PO₄·nH₂O | Dioxane | 130 | 24 | 78 |
Note: This data is compiled from literature on analogous nitroarenes and serves as a guideline. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and ligand (e.g., BrettPhos, 0.04 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 3.0 mmol) to the tube. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., 110-130 °C) for the indicated time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling of Nitroarenes
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of nitroarenes.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds through the palladium-catalyzed coupling of an amine with an aryl halide or nitroarene. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.
Application Note:
The Buchwald-Hartwig amination of nitroarenes has been successfully demonstrated using palladium catalysts with bulky biarylphosphine ligands.[5] The reaction involves the oxidative addition of the C-NO2 bond to the palladium(0) center, followed by amine coordination, deprotonation, and reductive elimination.[5][6] Given the electron-rich nature of this compound, the choice of a strong base and an appropriate ligand will be critical to facilitate the catalytic cycle. The reaction is typically sensitive to air and moisture, necessitating the use of anhydrous solvents and an inert atmosphere.
Quantitative Data: Representative Buchwald-Hartwig Amination of Nitroarenes
| Entry | Nitroarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | Diphenylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | 1-Nitro-4-chlorobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 16 | 88 |
| 3 | 2-Nitrotoluene | Aniline | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
Note: This data is compiled from literature on analogous nitroarenes and serves as a guideline. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Addition of Reactants: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Addition of Solvent: Remove the tube from the glovebox and add the anhydrous, degassed solvent (e.g., toluene, 5 mL) under a counterflow of inert gas.
-
Reaction: Seal the tube and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination of Nitroarenes
Caption: Catalytic cycle for the Buchwald-Hartwig amination of nitroarenes.
III. Heck Reaction
The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide (or in this case, a nitroarene) and an alkene. This reaction provides a route to substituted alkenes.
Application Note:
The Mizoroki-Heck reaction of nitroarenes has been reported, again utilizing a Pd/BrettPhos catalyst system.[7] The reaction typically proceeds with high trans selectivity. For a substrate like this compound, the bulky benzyloxy groups might influence the regioselectivity of the alkene insertion. The choice of base and solvent can also play a crucial role in the reaction outcome.
Quantitative Data: Representative Heck Reaction of Nitroarenes
| Entry | Nitroarene | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | Styrene | Pd(OAc)₂ (5) | BrettPhos (10) | Cy₂NMe | Dioxane | 140 | 24 | 76 |
| 2 | 1-Nitro-4-cyanobenzene | n-Butyl acrylate | Pd(OAc)₂ (5) | BrettPhos (10) | Cy₂NMe | Dioxane | 140 | 24 | 65 |
| 3 | 2-Nitropyridine | 4-Methylstyrene | Pd(OAc)₂ (5) | BrettPhos (10) | Cy₂NMe | Dioxane | 140 | 24 | 82 |
Note: This data is compiled from literature on analogous nitroarenes and serves as a guideline. Optimization for this compound is recommended.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and the ligand (e.g., BrettPhos, 0.10 mmol).
-
Addition of Base and Solvent: Add the base (e.g., dicyclohexylmethylamine, 2.0 mmol) and the solvent (e.g., dioxane, 2 mL).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 140 °C) for the indicated time (e.g., 24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Experimental Workflow for Palladium-Catalyzed Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Disclaimer: The provided protocols are generalized and based on reactions with analogous compounds. Researchers should perform their own optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, for the specific substrate this compound to achieve the best results. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Mizoroki-Heck Reaction of Nitroarenes and Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes to Substituted Anilines Using Nitroaromatic Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted anilines from nitroaromatic precursors. The reduction of a nitro group to an amine is a fundamental and widely used transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries, owing to the ready availability of a diverse range of nitroaromatic compounds through electrophilic aromatic nitration.[1] This guide covers several key synthetic strategies, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation, offering researchers a selection of methods to suit various substrates and laboratory capabilities.
Introduction to Nitroarene Reduction
The conversion of an aromatic nitro group to an aniline is a six-electron reduction that can be achieved through various methodologies. The choice of method often depends on factors such as the presence of other reducible functional groups (chemoselectivity), scalability, cost, and safety considerations.[1][2] The most common approaches involve:
-
Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). This method is often clean and efficient but requires specialized equipment for handling hydrogen gas.[1][3]
-
Metal-Mediated Reduction: Employs metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. These methods are robust and cost-effective but can generate significant metal waste.[3][4]
-
Transfer Hydrogenation: Uses a hydrogen donor, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst. This approach avoids the need for high-pressure hydrogen gas, making it a safer alternative for many laboratories.[5][6]
General Workflow and Reaction Pathways
The overall transformation from a nitroaromatic precursor to a substituted aniline follows a general workflow. The specific conditions and work-up procedures will vary depending on the chosen reduction method.
Caption: A generalized experimental workflow for the synthesis of substituted anilines from nitroaromatic precursors.
The reduction of the nitro group is believed to proceed through several intermediates, as described by the Haber-Lukashevich mechanism. Understanding this pathway is crucial for optimizing reaction conditions and minimizing side-product formation.
Caption: The stepwise reduction of a nitroaromatic to an aniline via nitroso and hydroxylamine intermediates.
Experimental Protocols
This section provides detailed protocols for the most common methods of nitroarene reduction.
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation with Pd/C is a highly efficient method for the reduction of nitroaromatics.[7]
Protocol:
-
Reactor Setup: In a flask equipped with a magnetic stir bar, dissolve the nitroaromatic substrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry or in the presence of flammable solvents.[7][8]
-
Hydrogenation: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen three to five times.[7] For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.[8]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., up to 50 °C) until the reaction is complete.[7] Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.[7]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Crucially, the Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon exposure to air. [7][9]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline, which can then be purified by recrystallization, distillation, or column chromatography.
Metal-Mediated Reduction using Iron in Acidic Medium (Béchamp Reduction)
The Béchamp reduction is a classical and industrially significant method for the synthesis of anilines using iron filings in the presence of an acid, typically hydrochloric acid.[10][11]
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitroaromatic compound.
-
Reagent Addition: Add iron powder (typically 2-3 equivalents) and a solvent such as a mixture of ethanol and water.[12]
-
Acidification: Slowly add concentrated hydrochloric acid or acetic acid to the stirred mixture.[10][12] The reaction is often exothermic and may require initial cooling.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.
-
Basification: After cooling to room temperature, carefully add a concentrated solution of sodium hydroxide or sodium carbonate to the reaction mixture to neutralize the acid and precipitate iron salts. The mixture should be strongly basic.
-
Isolation: The aniline product can be isolated by steam distillation directly from the reaction mixture or by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).[13]
-
Purification: The crude aniline is then purified by distillation or column chromatography.
Transfer Hydrogenation using Formic Acid
Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. Formic acid is a commonly used hydrogen donor in the presence of a suitable catalyst.[5][14]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the nitroaromatic substrate in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.[14]
-
Catalyst and Hydrogen Donor Addition: Add the catalyst (e.g., a commercially available iron-based catalyst or a supported palladium catalyst) and formic acid (typically 3-5 equivalents) to the solution.[14][15]
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from room temperature to 120 °C, depending on the substrate and catalyst used.[14] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Filtration and Extraction: If a heterogeneous catalyst is used, filter it off. Dilute the filtrate with water and neutralize with a base such as sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by standard methods.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various substituted anilines from their corresponding nitroaromatic precursors using different reduction methods.
Table 1: Catalytic Hydrogenation of Substituted Nitroaromatics
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |
| Nitrobenzene | Aniline | 10% Pd/C | Ethanol | 25 | 1 | >99 |
| 4-Nitrotoluene | 4-Methylaniline | 10% Pd/C | Methanol | 25 | 1 | 98 |
| 4-Nitroanisole | 4-Methoxyaniline | 10% Pd/C | Ethyl Acetate | 25 | 1 | 97 |
| 3-Nitroacetophenone | 3-Aminoacetophenone | 5% Pt/C | Ethanol | 25 | 1 | 95 |
| 2-Nitrophenol | 2-Aminophenol | 5% Pd/C | Ethanol | 25 | 1 | 96 |
Table 2: Metal-Mediated Reduction of Substituted Nitroaromatics
| Substrate | Product | Metal | Acid | Solvent | Temperature (°C) | Yield (%) |
| Nitrobenzene | Aniline | Fe | HCl | Water/Ethanol | 100 | 90 |
| 2-Chloronitrobenzene | 2-Chloroaniline | Sn | HCl | Ethanol | 78 | 85 |
| 4-Nitrophenol | 4-Aminophenol | Fe | Acetic Acid | Water | 100 | 88 |
| 3-Nitrobenzoic acid | 3-Aminobenzoic acid | Zn | Acetic Acid | Water | 100 | 82 |
| 1,3-Dinitrobenzene | 3-Nitroaniline | Na₂S | Water/Methanol | 65 | 75 |
Table 3: Transfer Hydrogenation of Substituted Nitroaromatics
| Substrate | Product | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield (%) |
| Nitrobenzene | Aniline | Fe-based | Formic Acid | THF/Water | 120 | 99 |
| 4-Chloronitrobenzene | 4-Chloroaniline | Pd/C | Ammonium Formate | Methanol | 25 | 98 |
| 3-Nitrotoluene | 3-Methylaniline | Ru-complex | Formic Acid/Et₃N | Dioxane | 80 | 95 |
| 4-Nitrobenzaldehyde | 4-Aminobenzaldehyde | Fe-based | Hydrazine Hydrate | THF | 100 | 85 |
| 2,4-Dinitrotoluene | 4-Methyl-2-nitroaniline | Na₂S | Hydrazine Hydrate | Methanol | 65 | 80 |
Chemoselectivity and Substrate Scope
A critical consideration in the reduction of nitroaromatics is the presence of other reducible functional groups. The choice of reducing agent can allow for the chemoselective reduction of the nitro group while leaving other functionalities intact.
Caption: A simplified decision-making guide for selecting a reduction method based on functional group tolerance.
-
Halogens: Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation, especially with aryl bromides and iodides. Pt/C is often a better choice in these cases. Metal/acid reductions are generally tolerant of halogens.
-
Carbonyls: Aldehydes and ketones can be reduced under catalytic hydrogenation conditions. Chemoselective reduction of the nitro group in the presence of a carbonyl can often be achieved using metal/acid conditions (e.g., Fe/HCl) or specific transfer hydrogenation systems.[16]
-
Alkenes and Alkynes: These are readily reduced by catalytic hydrogenation. Metal/acid reductions are typically compatible with these functional groups.
-
Esters and Amides: These functional groups are generally stable under most nitro reduction conditions.
-
Dinitroarenes: The selective reduction of one nitro group in a dinitro compound to afford a nitroaniline can be achieved using reagents like sodium sulfide or by carefully controlling the reaction conditions with other reducing agents.[3] For instance, m-dinitrobenzene can be selectively reduced to m-nitroaniline.[17][18]
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed. Palladium on carbon is pyrophoric and must be handled with care, especially during filtration, ensuring it remains wet.[7][9]
-
Metal-Mediated Reductions: These reactions are often highly exothermic and may require cooling to control the reaction rate. The addition of acid should be done cautiously.
-
Transfer Hydrogenation: While generally safer than using hydrogen gas, some hydrogen donors like hydrazine are toxic and should be handled with appropriate personal protective equipment.
By carefully selecting the appropriate synthetic route and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively and safely synthesize a wide range of substituted anilines from readily available nitroaromatic precursors.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Biomass-derived Fe-NC hybrid for hydrogenation with formic acid: control of Fe-based nanoparticle distribution - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01356K [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN100494163C - Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene - Google Patents [patents.google.com]
- 18. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst | MDPI [mdpi.com]
Application Notes and Protocols: Ortho-Lithiation of Dibenzyloxybenzene Derivatives for Further Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the regioselective functionalization of dibenzyloxybenzene derivatives via directed ortho-lithiation (DoM). This methodology offers a powerful tool for the synthesis of complex, polysubstituted aromatic compounds, which are valuable intermediates in drug discovery and materials science. The protocols outlined herein describe the ortho-lithiation of 1,2-, 1,3-, and 1,4-dibenzyloxybenzene followed by quenching with various electrophiles. Detailed experimental procedures, quantitative data on reaction yields, and methods for the subsequent deprotection of the benzyl groups are provided.
Introduction
Directed ortho-lithiation (DoM) is a powerful synthetic strategy that allows for the regioselective deprotonation and subsequent functionalization of aromatic compounds.[1][2][3][4] The reaction is guided by a directing metalation group (DMG), which coordinates to an organolithium base, typically n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or tert-butyllithium (t-BuLi), facilitating the removal of a proton from the adjacent ortho position.[2][3] The resulting aryllithium intermediate can then react with a wide range of electrophiles to introduce a variety of functional groups with high precision.[1]
Benzyloxy groups are effective DMGs, capable of directing lithiation to the ortho-position of the benzene ring.[5] This makes dibenzyloxybenzene derivatives attractive starting materials for the synthesis of highly substituted aromatic compounds. The benzyl protecting groups can be readily removed under various conditions, revealing hydroxyl functionalities for further chemical modification. This versatility is particularly valuable in the synthesis of natural products, pharmaceutical agents, and functional materials.
These application notes provide detailed protocols for the ortho-lithiation of 1,2-, 1,3-, and 1,4-dibenzyloxybenzene, their subsequent reaction with common electrophiles, and the deprotection of the resulting products.
Reaction Mechanism and Workflow
The general mechanism of directed ortho-lithiation of a dibenzyloxybenzene derivative involves the coordination of the organolithium reagent to one of the benzyloxy groups, followed by deprotonation at the adjacent ortho-position. The resulting aryllithium species is then quenched with an electrophile.
References
Application of 1,4-Dibenzyloxy-2-nitrobenzene in the Synthesis of Pharmaceutical Intermediates
Affiliation: Advanced Synthesis Group, Global Pharmaceutical Research Institute
Abstract
1,4-Dibenzyloxy-2-nitrobenzene is a versatile precursor in the synthesis of complex organic molecules, particularly valuable as a starting material for various pharmaceutical intermediates. Its unique structure, featuring two bulky, photo-labile benzyloxy protecting groups and a reactive nitro functionality, allows for strategic chemical transformations. The primary application of this compound lies in its conversion to 2,5-dibenzyloxyaniline, a key building block for a range of heterocyclic compounds with significant biological activity. This document provides detailed application notes and experimental protocols for the reduction of this compound and the subsequent utilization of the resulting aniline in the synthesis of a substituted benzimidazole, a common scaffold in medicinal chemistry.
Introduction
The development of novel therapeutic agents often relies on the efficient and scalable synthesis of complex molecular architectures. Aromatic amines are critical intermediates in this process, serving as precursors to a multitude of heterocyclic systems that form the core of many blockbuster drugs. This compound emerges as a strategic starting material due to the presence of the nitro group, which can be readily reduced to an amine. The benzyloxy groups provide protection for the hydroxyl functionalities, which can be deprotected under specific conditions, offering further avenues for molecular diversification. This application note details the utility of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the preparation of 2,5-dibenzyloxyaniline and its subsequent conversion to a benzimidazole derivative.
Key Applications and Synthetic Pathways
The principal application of this compound in pharmaceutical synthesis is its role as a precursor to 2,5-dibenzyloxyaniline. The reduction of the nitro group is a facile and high-yielding transformation that opens up a plethora of synthetic possibilities.
Synthesis of 2,5-Dibenzyloxyaniline
The reduction of the nitro group in this compound to form 2,5-dibenzyloxyaniline is a fundamental step. This transformation can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.[1][2] The resulting 2,5-dibenzyloxyaniline is a valuable intermediate for the synthesis of various pharmaceutical scaffolds.
Caption: Workflow for the synthesis of 2,5-dibenzyloxyaniline.
| Parameter | Catalytic Hydrogenation | Metal-Acid Reduction |
| Reducing Agent | H₂ gas | Iron powder |
| Catalyst/Acid | 10% Palladium on Carbon | Acetic Acid |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 12 - 16 hours | 4 - 6 hours |
| Yield | >95% (Typical) | 85-90% (Typical) |
| Purity | High | Good to High |
Note: The data presented is based on typical yields for analogous reactions and should be considered representative.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Vigorously stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-16 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2,5-dibenzyloxyaniline.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,5-dibenzyloxyaniline.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in numerous marketed drugs due to their diverse biological activities.[3][4][5] 2,5-Dibenzyloxyaniline, derived from this compound, can be readily condensed with various aldehydes to form substituted benzimidazoles. This approach provides a straightforward route to novel drug candidates.
Caption: Synthesis of a dibenzyloxy-benzimidazole derivative.
| Parameter | Value |
| Reactants | 2,5-Dibenzyloxyaniline, Substituted Benzaldehyde |
| Catalyst | p-Toluenesulfonic acid (p-TSA) |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 8 - 12 hours |
| Yield | 75-85% (Typical) |
Note: The data presented is based on typical yields for analogous reactions and should be considered representative.
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 2,5-dibenzyloxyaniline (1.0 eq), a substituted benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted benzimidazole.
Conclusion
This compound serves as a highly valuable and versatile starting material in the synthesis of pharmaceutical intermediates. Its straightforward conversion to 2,5-dibenzyloxyaniline provides a key building block for the construction of complex heterocyclic systems, such as the medicinally important benzimidazoles. The protocols outlined in this document offer robust and efficient methods for the utilization of this compound in drug discovery and development programs. The ability to introduce diverse functionalities through the aniline intermediate, coupled with the potential for subsequent deprotection of the benzyloxy groups, underscores the strategic importance of this compound in modern synthetic medicinal chemistry.
References
- 1. How to remove Nitro Group from nitrobenzene ring? - askIITians [askiitians.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 1,4-Dibenzyloxy-2-nitrobenzene in the Synthesis of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed hypothetical protocols for the utilization of 1,4-dibenzyloxy-2-nitrobenzene as a precursor in the synthesis of azo dyes. While direct literature on the use of this specific compound in dye synthesis is limited, its structure suggests a logical pathway for the creation of novel dyestuffs through a multi-step synthesis involving reduction, diazotization, and coupling reactions. The benzyloxy protecting groups offer the potential for subsequent deprotection to yield hydroquinone-based azo dyes, which can exhibit unique solvatochromic and pH-sensitive properties.
Introduction: Potential of this compound in Dye Synthesis
This compound is an aromatic nitro compound that can serve as a valuable starting material for the synthesis of specialized azo dyes. The core synthetic strategy involves the chemical modification of its functional groups to generate a chromophoric azo bridge (-N=N-). The primary pathway for its use in dye synthesis is anticipated to be:
-
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to a primary amine (-NH₂), yielding 2-amino-1,4-dibenzyloxybenzene. This amine is the key functional group for the subsequent diazotization step.
-
Diazotization of the Primary Amine: The newly formed amino group is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium.
-
Azo Coupling: The resulting diazonium salt is then reacted with an electron-rich aromatic compound (a coupling component), such as a phenol or an aniline derivative, to form the final azo dye.
The presence of the two benzyloxy groups can influence the solubility and final color of the dye. Furthermore, these groups can be removed in a subsequent step (debenzylation) to reveal a hydroquinone moiety, which can impart interesting properties to the dye, such as pH sensitivity and the ability to chelate metal ions.
Proposed Synthetic Workflow
The overall proposed synthetic pathway from this compound to a generic azo dye is depicted below.
Caption: Proposed synthetic workflow for an azo dye starting from this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of an azo dye from this compound. These protocols are based on well-established procedures for the synthesis of azo dyes from aromatic nitro compounds.[1][2][3][4][5][6][7][8]
Protocol 1: Reduction of this compound to 2-Amino-1,4-dibenzyloxybenzene
This protocol describes the reduction of the nitro group to a primary amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.
-
Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-amino-1,4-dibenzyloxybenzene. The product can be further purified by column chromatography or recrystallization.
Protocol 2: Diazotization of 2-Amino-1,4-dibenzyloxybenzene and Azo Coupling
This protocol outlines the formation of the diazonium salt followed by coupling with a generic coupling component, for example, 2-naphthol.
Materials:
-
2-Amino-1,4-dibenzyloxybenzene
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Beakers
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve 2-amino-1,4-dibenzyloxybenzene (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete to ensure the complete formation of the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold water to remove any unreacted salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
Since no specific experimental data is available for dyes derived from this compound, the following table presents a hypothetical comparison of properties that could be expected from azo dyes synthesized using different coupling components.
| Coupling Component | Predicted Dye Color | Potential Solubility | Key Spectral Feature (λmax) |
| 2-Naphthol | Red-Orange | Poor in water, soluble in organic solvents | ~480-520 nm |
| N,N-Dimethylaniline | Yellow-Orange | Poor in water, soluble in organic solvents | ~410-450 nm |
| Resorcinol | Orange | Slightly improved water solubility | ~430-470 nm |
Logical Relationships in Azo Dye Synthesis
The successful synthesis of an azo dye is dependent on a series of critical steps and conditions. The following diagram illustrates the logical flow and dependencies in the process.
Caption: Logical flow of the key steps in azo dye synthesis.
This document provides a foundational guide for researchers interested in exploring the potential of this compound in the synthesis of novel azo dyes. The provided protocols are based on established chemical principles and can be adapted and optimized for specific research needs.
References
- 1. BJOC - A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions [beilstein-journals.org]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. zenodo.org [zenodo.org]
- 7. plantarchives.org [plantarchives.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Nitration of 1,4-Dibenzyloxybenzene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the mononitration of 1,4-dibenzyloxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the mononitration of 1,4-dibenzyloxybenzene?
A: A typical starting point for the mononitration of activated aromatic rings like 1,4-dibenzyloxybenzene involves the slow addition of a nitrating agent to a cooled solution of the substrate in a suitable solvent. Due to the activating nature of the benzyloxy groups, mild nitrating conditions are essential to prevent over-reaction and side product formation. A detailed experimental protocol is provided in a later section.
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Substrate Oxidation: Activated ethers are susceptible to oxidation by nitric acid, especially if the temperature is not well-controlled. This can lead to the formation of quinone-like byproducts and other colored impurities. Maintaining a low temperature (0 °C or below) is critical.
-
Side Reactions: Besides dinitration, other side reactions can occur. The choice of solvent and nitrating agent can influence the reaction pathway.
-
Work-up Losses: The product may be partially lost during the extraction or purification steps. Ensure proper phase separation and minimize transfers. Purification via recrystallization should be optimized to maximize recovery.
Q3: I am observing significant amounts of dinitrated and other polysubstituted products. How can I enhance selectivity for the desired mononitrated product?
A: The two powerful activating benzyloxy groups make the aromatic ring highly susceptible to further nitration. To improve monoselectivity:
-
Control Stoichiometry: Use a nitrating agent in slight stoichiometric equivalence or even a slight deficit relative to the substrate. A large excess of nitric acid will strongly favor polysubstitution.
-
Lower the Temperature: Perform the reaction at 0 °C or lower. Electrophilic aromatic substitution is highly temperature-dependent, and lower temperatures reduce the reaction rate, disfavoring the second nitration which requires more forcing conditions.
-
Use a Milder Nitrating Agent: Instead of a potent mixture of concentrated nitric and sulfuric acids, consider using nitric acid in acetic acid or another milder system. The choice of solvent can also modulate reactivity.[1]
-
Slow Addition: Add the nitrating agent dropwise to the substrate solution to maintain a low instantaneous concentration of the electrophile, which helps to prevent over-nitration of newly formed product.
Q4: The work-up procedure is challenging, and my final product is impure. What is a reliable purification strategy?
A: Purification of nitrated aromatic compounds often requires removing residual acids and colored byproducts.
-
Quenching: After the reaction is complete, pour the reaction mixture slowly into a beaker of ice water to quench the reaction and precipitate the crude product.
-
Neutralization: The crude product should be thoroughly washed to remove residual acids. A typical washing sequence involves water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally another wash with water.[2][3]
-
Extraction: If the product does not precipitate, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Recrystallization: The most common method for purifying the solid product is recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed for more rigorous purification.
Q5: My isolated product has a yellow or orange color. What are these impurities and how can they be removed?
A: Yellow or orange coloration in nitro-aromatic compounds often indicates the presence of nitrophenolic byproducts or other oxidation products. These impurities can sometimes be removed by washing the crude product with a dilute caustic solution (e.g., cold, dilute NaOH) during the work-up, which will deprotonate and dissolve the acidic phenolic impurities.[4] Subsequent recrystallization should then yield a product with improved color.
Experimental Protocols & Data
General Experimental Protocol for Mononitration
This protocol is a representative procedure adapted from methods used for similar activated aromatic ethers.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dibenzyloxybenzene (1.0 eq) in glacial acetic acid at room temperature.
-
Cooling: Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Agent Addition: Add a solution of nitric acid (e.g., 65-70%, 1.0-1.1 eq) in glacial acetic acid dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the crude solid sequentially with cold water, cold 5% sodium bicarbonate solution, and finally again with cold water until the filtrate is neutral.
-
Drying & Purification: Dry the crude product under vacuum. Purify further by recrystallization from ethanol to yield 2-nitro-1,4-dibenzyloxybenzene as a solid.
Table 1: Influence of Reaction Conditions on Nitration of Activated Benzenes
(Note: Data is compiled from studies on 1,4-dimethoxybenzene, a close analogue, to illustrate general principles applicable to 1,4-dibenzyloxybenzene.)
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Mono-nitro Product (%) | Key Observation |
| 1 | HNO₃ / H₂SO₄ | Acetic Acid | 25 | 1 | ~75 | Risk of dinitration and oxidation.[1] |
| 2 | HNO₃ | Acetic Acid | 0 | 2 | >90 | Improved selectivity for mononitration.[5] |
| 3 | HNO₃ (excess) | Acetic Acid | 25 | 2 | Low | Significant formation of dinitro compounds and oxidative side-products.[1] |
| 4 | Cu(NO₃)₂ | Acetic Anhydride | 0-5 | 3 | ~85 | Milder conditions, good for sensitive substrates. |
| 5 | Bi(NO₃)₃·5H₂O | Dichloromethane | 25 | 4 | ~80 | Avoids strongly acidic and corrosive reagents.[6] |
Visual Guides
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of 2-nitro-1,4-dibenzyloxybenzene.
References
- 1. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
challenges in the selective reduction of the nitro group in the presence of benzyl ethers
Technical Support Center: Selective Nitro Group Reduction
Welcome to the technical support center for the selective reduction of nitro groups in the presence of benzyl ethers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this specific chemoselective transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in reducing a nitro group in the presence of a benzyl ether?
A1: The main challenge is the competing hydrogenolysis (cleavage) of the benzyl ether protecting group. Standard catalytic hydrogenation conditions, such as hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, are highly effective for both nitro group reduction and benzyl ether cleavage.[1][2][3] This lack of selectivity can lead to undesired deprotection of the alcohol or phenol.
Q2: Why does Palladium on Carbon (Pd/C) often lead to debenzylation?
A2: Palladium is a highly active catalyst for hydrogenolysis. The mechanism involves oxidative addition of the benzylic C-O bond to the palladium surface, which is facilitated under hydrogenation conditions.[2][4] This process cleaves the ether, releasing the free alcohol and toluene as a byproduct.
Q3: Are there catalytic hydrogenation methods that can prevent debenzylation?
A3: Yes, selectivity can be achieved by modifying standard hydrogenation protocols. Strategies include:
-
Using a different catalyst: Platinum-based catalysts (e.g., Pt/C) may offer better selectivity in some cases compared to palladium.[5]
-
Catalyst poisoning: Adding inhibitors like amines (e.g., triethylamine, ethylenediamine) or sulfur-based compounds can selectively deactivate the catalyst's sites responsible for hydrogenolysis without completely stopping the nitro reduction.
-
Transfer Hydrogenation: Using hydrogen donors like ammonium formate, formic acid, or cyclohexene in place of H₂ gas can provide a milder, more controlled source of hydrogen, often preserving the benzyl ether.[6][7]
Q4: What are the most reliable non-catalytic methods for this selective reduction?
A4: Metal-based reductions in acidic or neutral media are common and effective alternatives. Reagents such as:
-
Tin(II) chloride (SnCl₂): A mild and highly selective method that works well in the presence of many other functional groups.[8][9]
-
Iron powder (Fe) in acidic medium (HCl or NH₄Cl): A classic, robust, and cost-effective method that typically does not affect benzyl ethers.[8]
-
Zinc powder (Zn): Can be used with various proton sources like ammonium formate or acetic acid to achieve selective reduction.[5]
Q5: My substrate also contains a halogen. What is the best approach to avoid both debenzylation and dehalogenation?
A5: Catalytic hydrogenation with Pd/C is known to cause dehalogenation of aryl halides.[8] To preserve both the benzyl ether and the halogen, non-catalytic methods are strongly recommended. Tin(II) chloride (SnCl₂) or Iron/HCl are excellent choices as they do not typically cleave either functionality.[8] If a catalytic method is necessary, sulfided platinum on carbon (Pt/C) with H₂ can sometimes be selective for nitro group reduction while preserving halogens.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| Complete or significant debenzylation of the starting material. | Use of highly active hydrogenolysis catalyst (e.g., Pd/C) with H₂ gas. | 1. Switch to a Chemical Reductant: Use SnCl₂ in ethanol or ethyl acetate for high selectivity.[8][9] 2. Use Fe/HCl or Fe/NH₄Cl: A robust and economical alternative.[8] 3. Employ Transfer Hydrogenation: Use Pd/C with a hydrogen donor like ammonium formate or cyclohexene instead of H₂ gas.[1][6] |
| Slow or incomplete nitro group reduction. | 1. Insufficient reagent: The stoichiometry of the reducing agent may be too low. 2. Poor reagent quality: The metal reductant (e.g., Fe, Zn) may be oxidized or deactivated. 3. Low reaction temperature. | 1. Increase Stoichiometry: For metal reductants like SnCl₂ or Fe, use a larger excess (e.g., 5-10 equivalents).[5][8] 2. Activate the Metal: Briefly wash metal powders (like Zinc) with dilute HCl to remove the oxide layer before use.[5] 3. Increase Temperature: Gently heat the reaction mixture as specified in the protocol (e.g., refluxing ethanol for SnCl₂ reductions).[8] |
| Both debenzylation and dehalogenation are observed. | Use of Pd/C with H₂, which is known to cleave both benzyl ethers and aryl halides. | 1. Prioritize Chemical Reductants: SnCl₂ or Fe/HCl are the safest options to preserve both groups.[8] 2. Consider a Specialized Catalyst: If hydrogenation is required, try a sulfided Pt/C catalyst, which is designed to be selective for nitro groups over halogens.[8] |
| Formation of side products other than the desired amine or deprotected alcohol. | 1. Over-reduction: Some reagents can reduce other functional groups if conditions are too harsh. 2. Azo/Azoxy formation: Incomplete reduction of the nitro group can sometimes lead to condensation byproducts. | 1. Use Milder Reagents: SnCl₂ is known for its mildness and high chemoselectivity.[9] 2. Ensure Complete Reaction: Monitor the reaction closely by TLC and ensure the full conversion of intermediates. Using a sufficient excess of the reducing agent can help drive the reaction to completion. |
Data Summary: Comparison of Reduction Methods
The following table summarizes various methods for the selective reduction of an aromatic nitro group to an amine in the presence of a benzyl ether. Yields and selectivity are highly substrate-dependent.
| Method | Reagents & Catalyst | Typical Solvent(s) | Key Advantages | Key Disadvantages | Benzyl Ether Preservation |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | EtOH, MeOH, EtOAc | Fast, high-yielding for nitro reduction. | Low Selectivity: Prone to causing debenzylation.[1][3] | Poor |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH, EtOH | Milder than H₂ gas, often preserves benzyl ethers. | Can still cause debenzylation with sensitive substrates or long reaction times. | Good to Excellent |
| Transfer Hydrogenation | Cyclohexene, 10% Pd/C | EtOH | Can limit hydrogen availability, improving selectivity.[1][6] | Reaction can be slower than other methods. | Good to Excellent |
| Tin (II) Chloride Reduction | SnCl₂·2H₂O | EtOH, EtOAc | Excellent chemoselectivity, tolerates many functional groups.[8][9] | Requires stoichiometric amounts of tin salts, which must be removed during workup. | Excellent |
| Iron Reduction | Fe powder, HCl or NH₄Cl | EtOH/H₂O, AcOH | Very low cost, robust, and highly selective. | Heterogeneous reaction, requires acidic conditions and removal of iron salts. | Excellent |
| Zinc Reduction | Zn powder, Ammonium Formate | MeOH | Inexpensive and effective. | Requires activation of zinc powder for best results. | Excellent |
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Tin(II) Chloride
This protocol is suitable for substrates containing sensitive groups like benzyl ethers, esters, and nitriles.[8]
Materials:
-
Aromatic nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate for extraction
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the aromatic nitro compound (1 equivalent) in absolute ethanol or ethyl acetate (approx. 0.2-0.5 M concentration).
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice.
-
Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ with stirring until the pH is basic (pH ~8). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: Selective Nitro Reduction using Catalytic Transfer Hydrogenation
This protocol uses ammonium formate as a hydrogen donor, which is often mild enough to preserve benzyl ethers.
Materials:
-
Aromatic nitro compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite® for filtration
Procedure:
-
Dissolve the aromatic nitro compound (1 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C (0.1 equivalents by weight relative to the substrate) to the flask. Caution: Pd/C can be pyrophoric; handle with care.
-
Stir the reaction mixture vigorously at room temperature or with gentle warming (40-50 °C). The reaction is often exothermic.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. Dry the organic layer and concentrate to obtain the product.
Visual Guides
Troubleshooting Workflow for Selective Nitro Reduction
The following diagram provides a decision-making workflow to help select a suitable reduction strategy when benzyl ether preservation is critical.
Caption: Decision tree for selecting a nitro reduction method.
Competing Reaction Pathways
This diagram illustrates the desired selective reaction versus the common undesired side reaction.
Caption: The challenge of selective vs. competing reactions.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. qualitas1998.net [qualitas1998.net]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
preventing debenzylation during the reduction of 1,4-Dibenzyloxy-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selective reduction of 1,4-dibenzyloxy-2-nitrobenzene to 2,5-dibenzyloxyaniline, with a primary focus on preventing the undesired cleavage of the benzyl ether protecting groups (debenzylation).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary issue is the significant loss of the benzyl protecting groups during the reduction of this compound. What is the most common cause of this debenzylation?
A1: The most frequent cause of debenzylation during the reduction of a nitro group in the presence of benzyl ethers is the use of harsh reduction conditions, particularly traditional catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas (H₂).[1][2] While effective for nitro group reduction, this method is also a standard procedure for cleaving benzyl ethers.[2]
Q2: How can I selectively reduce the nitro group while preserving the benzyl ethers?
A2: To achieve selective reduction, you should employ milder reduction methods that are less prone to causing hydrogenolysis of the benzyl groups. The most recommended techniques include:
-
Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a catalyst like Pd/C.[3][4] CTH is generally performed under milder conditions (room temperature and atmospheric pressure) than direct hydrogenation, which significantly minimizes debenzylation.[4]
-
Metal-based Reductions in Acidic Media: Reagents like tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid, are effective for nitro group reduction and typically do not cleave benzyl ethers.[1][5][6][7]
-
Other Reagents: Sodium dithionite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used for selective nitro group reduction, especially when acidic or hydrogenation conditions are not suitable for the substrate.[1][6]
Q3: I tried catalytic transfer hydrogenation with Pd/C and ammonium formate, but I am still observing some debenzylation. How can I optimize this reaction?
A3: If debenzylation still occurs with CTH, consider the following optimizations:
-
Catalyst Loading: Reduce the amount of Pd/C catalyst. A lower catalyst loading can decrease the rate of debenzylation relative to the nitro reduction.
-
Reaction Temperature: Ensure the reaction is run at or below room temperature. Exothermic reactions can lead to localized heating, which may promote debenzylation.
-
Hydrogen Donor: The choice of hydrogen donor can influence selectivity. While ammonium formate is common, you could explore other donors like formic acid or cyclohexene, though reaction conditions may need to be re-optimized.[2][4]
-
Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) and stop it as soon as the starting material is consumed to prevent over-reduction and subsequent debenzylation.
Q4: Can I use Raney Nickel for this reduction?
A4: While Raney Nickel is used for nitro group reductions, it is also a very active hydrogenation catalyst and can cause debenzylation, similar to Pd/C with H₂ gas.[1][4] It is generally not the preferred choice when benzyl ether preservation is critical.
Data Presentation: Comparison of Reduction Methods
The following table summarizes various reported methods for the reduction of aromatic nitro compounds, with a focus on conditions that are amenable to preserving benzyl ether protecting groups.
| Reagent/Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time | Yield of Amine (%) | Extent of Debenzylation | Reference |
| Pd/C (10%) | Ammonium Formate | Methanol/Ethanol | Room Temp | 1-3 h | High | Low to negligible | [4][8] |
| SnCl₂·2H₂O | - | Ethanol | 70 | 0.5 h | >90 | Negligible | [7] |
| Fe Powder | HCl/Acetic Acid | Ethanol/Water | Reflux | 2-4 h | High | Negligible | [1][6] |
| Sodium Dithionite | - | Ethanol/Water | 25-50 | 1-2 h | Good | Negligible | [6] |
| H₂ (gas) | Pd/C (10%) | Ethanol | Room Temp | Overnight | High | Significant | [1][2] |
Experimental Protocols
Protocol 1: Selective Nitro Reduction using Catalytic Transfer Hydrogenation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Addition of Catalyst: To the stirred solution, carefully add 10% Pd/C (typically 5-10% by weight of the substrate).
-
Addition of Hydrogen Donor: Add ammonium formate (3-5 equivalents per nitro group) to the reaction mixture in portions. The addition may cause some effervescence.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography or recrystallization.
Protocol 2: Selective Nitro Reduction using Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Reaction Conditions: Heat the mixture at 70°C under a nitrogen atmosphere.[7]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30 minutes to 1 hour).[7]
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product as needed.[7]
Visualization of Reaction Pathways
The following diagram illustrates the desired reaction pathway for the selective reduction of this compound and the undesired debenzylation side reaction.
Caption: Desired selective reduction vs. undesired debenzylation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Technical Support Center: Purification of Crude 1,4-Dibenzyloxy-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,4-dibenzyloxy-2-nitrobenzene. The following information is compiled from established purification methodologies for nitroaromatic compounds and should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a crystalline solid. Its reported melting point is in the range of 82-84°C.[1] Significant deviation from this range or a broad melting point indicates the presence of impurities.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials (such as 1,4-dihydroxy-2-nitrobenzene and benzyl bromide), byproducts from side reactions (e.g., over-benzylation or hydrolysis products), and residual solvents from the reaction workup.[2]
Q3: Which purification techniques are most effective for this compound?
A3: Recrystallization and column chromatography are the two primary and most effective methods for purifying crude this compound. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.
Q4: How can I monitor the purity of my sample during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the progress of your purification. By comparing the TLC profile of your crude material with that of the purified fractions against a reference standard (if available), you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | The solvent is too good at dissolving the compound, even at low temperatures. | Test a range of solvents or solvent mixtures. A good solvent should dissolve the compound when hot but have low solubility when cold.[4] |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4][5] | |
| The cooling process was too rapid. | Allow the solution to cool to room temperature slowly, then place it in an ice bath to maximize crystal formation.[3][4] | |
| "Oiling Out" of the Product | The crude product has melted in the hot solvent instead of dissolving, or the solution is supersaturated. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Ensure the boiling point of the solvent is lower than the melting point of the compound (82-84°C).[4] |
| Product Purity Does Not Improve | The main impurity has very similar solubility characteristics to the desired product. | Consider using a different recrystallization solvent or switch to an alternative purification method like column chromatography.[4] |
| Impurities were trapped within the crystals during rapid crystallization. | Ensure a slow cooling rate to allow for the formation of well-defined crystals. | |
| Colored Impurities Remain | Colored byproducts are often highly conjugated organic molecules. | Add a small amount of activated carbon (charcoal) to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well.[3] |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor Separation of Spots (on TLC and Column) | The solvent system (mobile phase) is not optimized. | Use TLC to screen a variety of solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes) to achieve good separation between the product and impurities.[3] |
| Product Co-elutes with an Impurity | The polarity of the product and the impurity are too similar for the chosen stationary and mobile phases. | Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.[4] |
| Streaking or Tailing of Spots on TLC/Column | The compound may be too polar for the solvent system, or the sample is acidic/basic and interacting with the silica gel. | Add a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| The column is overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Cracked or Channeled Column Bed | The column was not packed properly. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general protocol that should be optimized for this compound.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the crude material when hot but show low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove residual solvent.
Protocol 2: Column Chromatography
This is a general protocol that requires optimization based on TLC analysis.
-
TLC Analysis: Develop a suitable solvent system using TLC that shows good separation between the desired product and impurities. The Rf value of the product should ideally be between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring a level and compact bed without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
strategies to improve the yield of 1,4-Dibenzyloxy-2-nitrobenzene synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to improve the yield and purity of 1,4-Dibenzyloxy-2-nitrobenzene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound is typically a two-step process:
-
Step 1: Williamson Ether Synthesis of 1,4-Dibenzyloxybenzene from hydroquinone and a benzyl halide.
-
Step 2: Electrophilic Aromatic Nitration of 1,4-Dibenzyloxybenzene.
This guide is structured to address potential issues in each of these critical steps.
Part 1: Williamson Ether Synthesis of 1,4-Dibenzyloxybenzene
Q1: My yield of 1,4-Dibenzyloxybenzene is consistently low. What are the common causes?
Low yields often stem from incomplete reaction, side reactions, or suboptimal conditions. Key factors to investigate include:
-
Incomplete Deprotonation: The hydroquinone must be fully deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or used in insufficient amounts, the reaction will be incomplete.[1] For alcohols (like hydroquinone), a base with a pKaH value greater than 21 is needed for complete deprotonation.[2]
-
Side Reactions: The primary competing reaction is E2 elimination, although this is less of a concern with primary halides like benzyl bromide/chloride.[1][3] Steric hindrance on either the alkoxide or the alkyl halide can slow the desired SN2 reaction, allowing side reactions to become more prominent.[1]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Lowering the temperature generally favors the desired SN2 substitution over E2 elimination.[1]
-
Choice of Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1][4] They solvate the cation of the base (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive alkoxide anion that is a potent nucleophile for the SN2 reaction.[1]
Q2: What is the optimal choice of base and solvent for this etherification?
A strong base and a polar aprotic solvent are crucial for high yields.
-
Base Selection: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) are effective choices. NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl groups. K₂CO₃ is a milder, safer alternative that is often sufficient for this reaction.
-
Solvent Selection: As mentioned, polar aprotic solvents are preferred.[1] Acetone can also be used, but solvents like DMF or acetonitrile often lead to better outcomes by minimizing side reactions.[4][5]
Q3: I am observing multiple spots on my TLC plate besides the product and starting material. What could these be?
The most common byproduct is the mono-substituted intermediate, 4-(benzyloxy)phenol. This occurs if the reaction does not go to completion or if an insufficient amount of benzyl halide or base is used. Ensure at least two equivalents of both the base and the benzyl halide are used to drive the reaction towards the desired disubstituted product.
Part 2: Nitration of 1,4-Dibenzyloxybenzene
Q4: The nitration of my 1,4-Dibenzyloxybenzene is producing multiple isomers and dinitro compounds. How can I improve the selectivity for this compound?
Controlling the formation of multiple nitrated products is critical for this step. The two benzyloxy groups are strong activating, ortho-, para-directing groups. Since the para positions are blocked, nitration will occur at the ortho positions.
-
Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction.[6] The reaction should be performed at low temperatures (e.g., 0 °C or below) to prevent over-reaction.[7] Maintaining a temperature below 50°C is crucial to avoid dinitration.[8]
-
Controlled Addition of Reagents: The substrate should be added slowly to the cooled nitrating mixture (or vice-versa) to maintain a low temperature and prevent localized overheating.[9][10]
-
Reaction Time: Monitor the reaction closely using TLC. Stopping the reaction as soon as the starting material is consumed can prevent the formation of dinitro byproducts. The nitro group is deactivating, which slows down subsequent nitrations, but dinitration can still occur under forcing conditions.[8][11]
Q5: My reaction mixture turned dark, and I isolated quinone-like byproducts. How can I avoid this oxidative demethylation/debenzylation?
Activated aromatic ethers are susceptible to oxidation by nitric acid, which can lead to the formation of quinones.[12]
-
Avoid Excess Nitric Acid: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Milder Conditions: Consider alternative, milder nitrating agents if the standard HNO₃/H₂SO₄ mixture proves too harsh. However, for most activated systems, strict temperature control is the most effective solution.[12]
-
Reaction Medium: Performing the nitration in acetic acid can sometimes provide better results and reduce oxidative side products compared to sulfuric acid alone.[12]
Q6: How should I purify the final this compound product?
Purification is essential to remove unreacted starting material, isomers, and byproducts.
-
Initial Workup: After the reaction is complete, the mixture is typically poured onto ice water to precipitate the crude product.[7][13] This precipitate is then filtered and washed thoroughly with water to remove residual acids.[13][14] A wash with a weak base solution (e.g., sodium bicarbonate) can also be used to neutralize any remaining acid.
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined to effectively separate the desired product from impurities.
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed to separate the desired isomer from other nitro-isomers and byproducts.
Quantitative Data for Optimization
The following tables provide starting points for reaction optimization, based on data from analogous syntheses of substituted nitroaromatic ethers.
Table 1: Representative Conditions for Nitration of Activated Dimethoxybenzenes
| Starting Material | Nitrating Agent/Conditions | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dimethoxybenzene | HNO₃ / H₂SO₄ in Acetic Acid | 10-15 | 15 min | >95 | [12] |
| 2-Fluoro-1,4-dimethoxybenzene | 64-66% HNO₃ | 0 | 10 min | 90 | [7] |
| Benzene | Conc. HNO₃ / Conc. H₂SO₄ | < 50 | 30 min | ~85 (Nitrobenzene) | [8] |
| p-Dichlorobenzene | HNO₃ / H₂SO₄ | 30-35 | 3-4 h | 97-98 |[13] |
Table 2: General Conditions for Williamson Ether Synthesis
| Alkyl Halide Type | Base | Solvent | Temperature | Typical Outcome | Reference |
|---|---|---|---|---|---|
| Primary (e.g., Benzyl) | NaH, K₂CO₃ | DMF, DMSO, Acetonitrile | Room Temp to Reflux | Good to Excellent Yield (SN2) | [1] |
| Secondary | Strong Base | Polar Aprotic | Low | Mixture of SN2 and E2 products | [1][3] |
| Tertiary | Strong Base | Polar Aprotic | Low | Almost exclusively E2 product |[1][3] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dibenzyloxybenzene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the stirred solvent.
-
Substrate Addition: Slowly add a solution of hydroquinone (1.0 equivalent) in DMF to the NaH suspension. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the disodium salt.
-
Alkylating Agent: Add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding ice-cold water. The crude product should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or methanol to remove impurities.
-
Purification: Recrystallize the crude solid from ethanol or isopropanol to yield pure 1,4-Dibenzyloxybenzene as a white crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid and cool it to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid while stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.[9]
-
Substrate Addition: Dissolve 1,4-Dibenzyloxybenzene (1.0 equivalent) in a suitable solvent like acetic acid or dichloromethane. Slowly add this solution dropwise to the cold, stirred nitrating mixture. Critically, ensure the internal reaction temperature does not exceed 5-10 °C.[7][8]
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[7][13]
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude, yellow product from ethanol or a similar solvent to obtain pure this compound.
Visual Guides
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
Caption: General experimental workflow from setup to characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 10. m.youtube.com [m.youtube.com]
- 11. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 12. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 13. prepchem.com [prepchem.com]
- 14. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
managing side reactions during the deprotection of 1,4-Dibenzyloxy-2-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of 1,4-dibenzyloxy-2-nitrobenzene.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Starting material recovered) | Catalytic Hydrogenolysis: - Inactive catalyst - Insufficient hydrogen pressure or reaction time - Catalyst poisoning | - Use a fresh batch of high-quality catalyst (e.g., Pearlman's catalyst). - Increase hydrogen pressure and/or reaction time. - Ensure the substrate and solvent are free of catalyst poisons like sulfur or strong coordinating agents. |
| Acidic Cleavage (e.g., BCl3): - Insufficient reagent - Low reaction temperature | - Increase the equivalents of the acidic reagent. - Allow the reaction to warm to a higher temperature after the initial addition at low temperature. | |
| Formation of C-Benzylated Byproduct | Acidic Cleavage (e.g., BCl3): - Electrophilic attack of the benzyl cation on the electron-rich aromatic ring. | - Add a cation scavenger, such as pentamethylbenzene, to the reaction mixture. This is crucial for suppressing this side reaction.[1][2][3] |
| Reduction of the Nitro Group to an Amine | Catalytic Hydrogenolysis: - This is a common and often unavoidable concurrent reaction with Pd/C and H2. | - If the amine is the desired product, this is not a side reaction. - If the nitro group needs to be preserved, catalytic hydrogenolysis is not a suitable method. Consider alternative methods like acidic cleavage or oxidative deprotection. |
| Formation of Mono-Debenzylated Product | Catalytic Hydrogenolysis: - Incomplete reaction. | - Increase reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion. |
| Decomposition of the Starting Material or Product | Acidic Cleavage: - Presence of acid-sensitive functional groups in the molecule. | - Use a milder deprotection method. For instance, a combination of BCl3 and a cation scavenger at low temperatures can be effective for sensitive substrates.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of this compound?
The two most common methods are catalytic hydrogenolysis and acidic cleavage.
-
Catalytic Hydrogenolysis: This method typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate).[4] It is very effective for removing benzyl ethers but will also reduce the nitro group to an amine.
-
Acidic Cleavage: Strong Lewis acids like boron trichloride (BCl3) can cleave the benzyl ether bond. This method is advantageous when the reduction of the nitro group is to be avoided.
Q2: How can I prevent the reduction of the nitro group during debenzylation?
To preserve the nitro group, you should avoid reductive methods like catalytic hydrogenolysis. Acidic cleavage using BCl3 is a suitable alternative.[1][2] The reaction is typically performed at low temperatures to maintain chemoselectivity.
Q3: I am observing a significant amount of a C-benzylated byproduct when using BCl3. How can I minimize this?
The formation of a C-benzylated byproduct is due to a Friedel-Crafts-type reaction where the benzyl cation generated during cleavage electrophilically attacks the electron-rich aromatic ring.[2] To prevent this, the addition of a non-Lewis basic cation scavenger is recommended. Pentamethylbenzene is highly effective for this purpose.[1][3]
Q4: Is it possible to selectively remove only one of the two benzyl groups?
Achieving selective mono-deprotection can be challenging. With catalytic hydrogenolysis, it is sometimes possible by carefully controlling the reaction conditions (e.g., limiting the amount of hydrogen, shorter reaction times, or using a less active catalyst), but a mixture of starting material, mono-debenzylated, and di-debenzylated product is common.
Q5: Are there any alternative deprotection methods for substrates that are sensitive to both hydrogenation and strong acids?
Yes, for sensitive substrates, other methods can be considered:
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, sometimes in combination with photoirradiation, to cleave benzyl ethers.[5][6] However, the compatibility with the nitro group should be verified.
Experimental Protocols
Protocol 1: Deprotection via Catalytic Hydrogenolysis (with Nitro Group Reduction)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply or ammonium formate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Purge the reaction vessel with an inert gas (N2 or Ar).
-
Introduce hydrogen gas (typically via a balloon or a pressurized hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which will be the corresponding aminophenol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection via Acidic Cleavage with BCl3 and Pentamethylbenzene
Materials:
-
This compound
-
Pentamethylbenzene
-
Dichloromethane (DCM), anhydrous
-
Boron trichloride (BCl3) solution (e.g., 1 M in DCM)
-
Inert gas (Nitrogen or Argon)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
Procedure:
-
Dissolve this compound and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane under an inert atmosphere.[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BCl3 (2 equivalents) dropwise to the cooled solution.[1]
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NaHCO3 solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired diol from benzylpentamethylbenzene and other byproducts.[3]
Visualizations
Caption: Reaction pathways for the deprotection of this compound.
References
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
analytical methods for monitoring the progress of reactions involving 1,4-Dibenzyloxy-2-nitrobenzene
Welcome to the technical support center for analytical methods related to reactions involving 1,4-Dibenzyloxy-2-nitrobenzene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of their chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of reactions involving this compound?
A1: The most common methods for monitoring organic reactions, including those with this compound, are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The choice of method depends on the reaction being monitored, the available equipment, and the level of detail required.
Q2: How can I prepare my reaction mixture for analysis by these techniques?
A2: Proper sample preparation is crucial for obtaining reliable and reproducible results.[2][3][4] Here are general guidelines:
-
For TLC: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be low enough to avoid streaking.[5][6] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it can cause smearing on the TLC plate.
-
For HPLC/GC-MS: Dilute the reaction mixture aliquot with the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS). The sample should be filtered through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter that could clog the column.[2][3]
-
For NMR: Take an aliquot of the reaction mixture and evaporate the solvent. Then, redissolve the residue in a deuterated solvent (e.g., CDCl₃). If the reaction solvent is already deuterated, you may be able to analyze the sample directly.
Q3: How do I choose an appropriate TLC solvent system for my reaction?
A3: A good starting point for separating nitroaromatic compounds like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] You can screen different solvent ratios to achieve good separation between your starting material, product, and any intermediates. The goal is to have the Rf values of your compounds of interest between 0.2 and 0.8.
Q4: What are the best ways to visualize this compound and its reaction products on a TLC plate?
A4: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[8] For more specific visualization of the nitro group, or if the product is not UV-active, you can use chemical stains. A common method involves reducing the nitro group to an amine on the TLC plate, followed by diazotization and coupling to form a colored azo dye.[9][10][11] Iodine vapor can also be used as a general stain for many organic compounds.[8][12]
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | Sample is too concentrated. | Dilute the sample further before spotting.[6] |
| The sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent. | |
| The reaction solvent is interfering. | If using a high-boiling point solvent, try to remove it under vacuum before spotting. | |
| Spots remain at the baseline | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase. |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| The compound is not UV-active. | Use a chemical stain for visualization (e.g., iodine, permanganate, or a nitro-specific stain).[8][12] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | Secondary interactions with the column (e.g., silanol groups). | Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to suppress silanol interactions. Use a column with end-capping. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Broad peaks | Low flow rate. | Increase the flow rate. |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Leaks in the system. | Check all fittings for leaks. | |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Ghost peaks (unexpected peaks) | Carryover from a previous injection. | Run a blank injection of the mobile phase to check for carryover. Implement a needle wash step in your injection sequence. |
| Contamination in the mobile phase. | Use fresh, HPLC-grade solvents. |
Quantitative Data Summary
The following tables provide estimated or typical analytical data for this compound and related compounds. Note: This data should be used as a starting point for method development, as actual values will depend on the specific experimental conditions.
Table 1: Estimated TLC Rf Values
| Compound | Functional Groups | Expected Polarity | Estimated Rf (20% Ethyl Acetate in Hexane) |
| This compound | Nitro, Ether | Less Polar | 0.6 - 0.7 |
| 2,5-Dibenzyloxyaniline | Amine, Ether | More Polar | 0.3 - 0.4 |
Table 2: Suggested HPLC Starting Conditions and Expected Retention Times
| Parameter | Recommended Starting Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Expected Elution Order | This compound will elute before the more polar 2,5-dibenzyloxyaniline. |
Table 3: GC-MS Data for this compound
| Parameter | Value |
| Molecular Weight | 335.35 g/mol [8] |
| Key Mass Fragments (m/z) | 91 (base peak), 65, 92[13] |
Table 4: Estimated ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Estimated Chemical Shift (ppm) | Multiplicity |
| Aromatic protons on the nitro-substituted ring | 7.0 - 7.5 | m |
| Aromatic protons on the benzyl groups | 7.2 - 7.5 | m |
| Methylene protons (-CH₂-) of the benzyl groups | ~5.1 | s |
Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Sample Preparation: Withdraw a small aliquot (e.g., one drop) from the reaction mixture using a glass capillary. Dilute this with ~0.5 mL of ethyl acetate in a small vial.
-
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark lanes for your starting material, co-spot (starting material and reaction mixture in the same spot), and reaction mixture. Use a capillary tube to spot a small amount of each solution onto the corresponding lane on the pencil line. Keep the spots small (1-2 mm in diameter).
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. If necessary, use a chemical stain for further visualization.
-
Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Quantitative Analysis by HPLC
-
Sample Preparation: Take a 10 µL aliquot of the reaction mixture and dilute it to 1 mL with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) in an HPLC vial. Filter the sample through a 0.22 µm syringe filter.
-
Instrument Setup: Set up the HPLC system with the conditions outlined in Table 2.
-
Injection: Inject a standard of your starting material to determine its retention time. Then, inject your prepared reaction mixture sample.
-
Data Analysis: Integrate the peak areas of the starting material and the product in the chromatogram of your reaction mixture. The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors for the starting material and product at the chosen wavelength).
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. 1,4-DIMETHOXY-2-NITROBENZENE(89-39-4) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. ijcps.org [ijcps.org]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,4-Dibenzyloxy-2-nitrobenzene
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the laboratory-scale synthesis of 1,4-dibenzyloxy-2-nitrobenzene.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the synthesis of this compound from 2-nitrohydroquinone and benzyl bromide. The methodology is a standard Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2]
Detailed Methodology
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-nitrohydroquinone and anhydrous potassium carbonate.
-
Solvent Addition: Add acetone to the flask. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Slowly add benzyl bromide to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and the washing, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography to obtain this compound as a solid.[3]
Data Presentation: Reagents and Conditions
Table 1: Reagent Stoichiometry for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-Nitrohydroquinone | 155.11 | 10.0 g | 1.0 |
| Benzyl Bromide | 171.04 | 24.4 g (16.8 mL) | 2.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 26.7 g | 3.0 |
| Acetone | 58.08 | 250 mL | - |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₂₀H₁₇NO₄ | 335.35 | 82-84[4] | Solid |
| 2-Nitrohydroquinone | C₆H₅NO₄ | 155.11 | 133-136 | Solid |
| Benzyl Bromide | C₇H₇Br | 171.04 | -3 | Liquid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can result from several factors:
-
Incomplete Deprotonation: The base (potassium carbonate) may not be sufficiently strong or dry, or an insufficient amount was used. Ensure you use at least 2.5-3.0 molar equivalents of finely ground, anhydrous K₂CO₃.[5]
-
Mono-Alkylation: The reaction may have stopped after the addition of only one benzyl group, forming 1-benzyloxy-4-hydroxy-2-nitrobenzene. This can happen if the reaction time is too short, the temperature is too low, or there is an insufficient amount of benzyl bromide. Check the reaction progress with TLC to ensure the disappearance of both the starting material and the mono-alkylated intermediate.
-
Wet Reagents/Solvent: Water in the acetone or on the glassware will react with the base and hinder the deprotonation of the phenol. Use anhydrous solvents and oven-dried glassware.
-
Loss During Work-up: The product may have some solubility in the aqueous layer. Ensure thorough extraction with ethyl acetate. Emulsions can also form, trapping product; these can often be broken by the addition of brine.
Q2: The reaction has stalled. TLC analysis shows significant amounts of starting material and a new spot (likely the mono-benzylated intermediate) even after 12 hours. What should I do?
A2:
-
Add More Reagents: You can add another portion of potassium carbonate (e.g., 0.5 eq) and benzyl bromide (e.g., 0.2 eq) to the reaction mixture.
-
Increase Reaction Time: Continue refluxing the reaction and monitor by TLC every few hours. Some reactions may require up to 36 hours for full conversion, especially on a larger scale.
-
Check Temperature: Ensure the reaction is maintaining a steady reflux. A low temperature will slow down the SN2 reaction.[5]
Q3: I obtained a sticky oil or gummy solid after the final concentration, not the expected crystalline solid. Why did this happen and how can I fix it?
A3: This is typically due to impurities.
-
Common Impurities: The most likely impurities are the mono-benzylated intermediate, unreacted benzyl bromide, or benzyl alcohol (formed from hydrolysis of benzyl bromide).
-
Purification Strategy: A careful silica gel column chromatography is the most effective way to separate the desired dibenzylated product from these impurities. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity will typically provide good separation. The desired product is less polar than the mono-substituted intermediate and significantly less polar than any unreacted 2-nitrohydroquinone.
Q4: During the work-up, it is difficult to separate the organic and aqueous layers. What should I do?
A4: This is likely due to the formation of an emulsion. To resolve this:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase.[3]
-
Patience: Allow the separatory funnel to stand undisturbed for 10-15 minutes.
-
Filtration: In difficult cases, filtering the entire mixture through a pad of Celite can help break the emulsion.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound? A1: The reaction is a Williamson ether synthesis, which proceeds via a two-step mechanism. First, a base (potassium carbonate) deprotonates the two acidic hydroxyl groups of 2-nitrohydroquinone to form a diphenoxide anion. This highly nucleophilic anion then attacks the electrophilic carbon of benzyl bromide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming the C-O ether bond.[1][2]
Q2: Can I use a different base, such as sodium hydride (NaH) or sodium hydroxide (NaOH)? A2: Yes, but with important considerations.
-
Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that works excellently for this reaction, often providing high yields.[3] However, it is highly flammable, reacts violently with water, and requires the use of a dry, inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents, making it more hazardous to handle on a larger scale.[3]
-
Sodium Hydroxide (NaOH): While strong, NaOH is also nucleophilic and its high concentration in water can lead to side reactions, such as the hydrolysis of benzyl bromide to benzyl alcohol. Using it in a phase-transfer catalysis system can be effective.[6] For this specific synthesis, K₂CO₃ is often preferred for its ease of handling and good yields in polar aprotic solvents.[2]
Q3: Is it possible to use benzyl chloride instead of benzyl bromide? A3: Yes, benzyl chloride can be used. However, as chloride is a poorer leaving group than bromide, the reaction is generally slower.[1] To compensate, you may need to use higher temperatures or longer reaction times to achieve a comparable yield.
Q4: What are the primary safety precautions for this experiment? A4:
-
Benzyl Bromide: It is a lachrymator (causes tearing) and is corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Solvents: Acetone and ethyl acetate are flammable. Ensure there are no open flames or spark sources nearby when heating the reaction or performing extractions.
-
Base: While potassium carbonate is relatively safe, it is a mild irritant. Avoid inhalation of the dust. If using a stronger base like NaH, extreme caution is required due to its flammability.[3]
Q5: How can I best monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like 4:1 Hexane:Ethyl Acetate. You should spot the starting material (2-nitrohydroquinone), the reaction mixture, and a co-spot (starting material and reaction mixture). The product, this compound, will be significantly less polar (have a higher Rf value) than the starting material. The reaction is complete when the starting material spot has completely disappeared from the reaction mixture lane. You may also see an intermediate spot for the mono-benzylated product, which should also disappear by the end of the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. benchchem.com [benchchem.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,4-Dibenzyloxy-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,4-dibenzyloxy-2-nitrobenzene and a structurally similar alternative, 1,4-dimethoxy-2-nitrobenzene. Due to the limited availability of published experimental data for this compound, this guide presents a detailed analysis based on established principles of NMR spectroscopy and data from analogous compounds.
Introduction
This compound is an aromatic compound of interest in various fields of chemical research. Its structure, featuring two bulky benzyloxy groups and an electron-withdrawing nitro group on a benzene ring, gives rise to a distinct NMR spectrum that is crucial for its identification and characterization. Understanding the NMR profile of this compound is essential for researchers working on its synthesis, reactivity, and potential applications. This guide offers a framework for the spectral interpretation of this compound by comparing it with the well-documented spectrum of 1,4-dimethoxy-2-nitrobenzene.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H NMR data for 1,4-dimethoxy-2-nitrobenzene and the predicted ¹H and ¹³C NMR data for this compound. The predictions are based on the analysis of substituent effects and data from related structures.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,4-Dimethoxy-2-nitrobenzene | H-3 | 7.38 | d | 2.6 |
| H-5 | 7.11 | dd | 9.1, 2.6 | |
| H-6 | 7.05 | d | 9.1 | |
| OCH₃ (at C-1) | 3.91 | s | - | |
| OCH₃ (at C-4) | 3.81 | s | - | |
| This compound (Predicted) | H-3 | ~ 7.5 - 7.6 | d | ~ 2.5 - 3.0 |
| H-5 | ~ 7.2 - 7.3 | dd | ~ 9.0, 2.5 - 3.0 | |
| H-6 | ~ 7.1 - 7.2 | d | ~ 9.0 | |
| OCH₂ (benzylic) | ~ 5.1 - 5.2 | s | - | |
| Phenyl-H (benzyl) | ~ 7.3 - 7.5 | m | - |
Note: The predicted values for this compound are estimations based on known substituent effects and may vary from experimental values.
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1,4-Dimethoxy-2-nitrobenzene | C-1 | 152.5 |
| C-2 | 140.0 | |
| C-3 | 114.4 | |
| C-4 | 150.0 (predicted) | |
| C-5 | 120.0 | |
| C-6 | 108.0 (predicted) | |
| OCH₃ (at C-1) | 56.5 (predicted) | |
| OCH₃ (at C-4) | 56.0 (predicted) | |
| This compound (Predicted) | C-1 | ~ 151 - 153 |
| C-2 | ~ 139 - 141 | |
| C-3 | ~ 115 - 117 | |
| C-4 | ~ 149 - 151 | |
| C-5 | ~ 121 - 123 | |
| C-6 | ~ 110 - 112 | |
| OCH₂ (benzylic) | ~ 70 - 72 | |
| Phenyl-C (ipso, benzyl) | ~ 136 - 138 | |
| Phenyl-C (o, m, p, benzyl) | ~ 127 - 129 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic nitro compounds is outlined below.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid spectral artifacts from impurities.
-
Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other suitable solvents include acetone-d₆ and DMSO-d₆.
-
Procedure:
-
Weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Gently agitate or sonicate the vial to ensure complete dissolution.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
NMR Spectrometer Parameters
The following are typical acquisition parameters that may require optimization based on the specific instrument and sample.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Pulse Angle | 30-45 degrees | 30-45 degrees |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024 or more |
| Spectral Width | 12-16 ppm | 200-240 ppm |
| Temperature | 298 K (Room Temperature) | 298 K (Room Temperature) |
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon atoms for NMR analysis.
Caption: Molecular structure of this compound with key functional groups.
References
Mass Spectrometry Characterization: A Comparative Guide to 1,4-Dibenzyloxy-2-nitrobenzene and Structural Analogs
This guide provides a comparative analysis of the mass spectrometry characterization of 1,4-Dibenzyloxy-2-nitrobenzene and its structural analogs. The information is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds. While experimental mass spectral data for this compound is not publicly available in the searched databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, alongside experimental data for relevant comparative compounds.
Predicted Mass Spectrum of this compound
The structure of this compound (Molecular Formula: C₂₀H₁₇NO₄, Molecular Weight: 335.36 g/mol ) suggests a fragmentation pattern influenced by the nitro group, the aromatic core, and the benzyloxy substituents.[1] Under electron ionization (EI), the following fragmentation pathways are anticipated:
-
Loss of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, which would result in a fragment ion at m/z 289.
-
Benzylic C-O Bond Cleavage: The cleavage of the C-O bond in the benzyloxy group is expected, leading to the formation of a stable tropylium ion at m/z 91.
-
Ether Cleavage: Fragmentation of the ether linkage can occur, resulting in ions corresponding to the dibenzyloxybenzene moiety and the nitrobenzene core.
Comparative Mass Spectrometry Data
To understand the influence of the nitro and benzyloxy groups on the fragmentation pattern, a comparison with structurally related compounds is essential. The following table summarizes the key mass spectral data for this compound (predicted) and two selected analogs: 1,4-Dibenzyloxybenzene and 1,2-Dimethoxy-4-nitrobenzene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Interpretation |
| This compound | C₂₀H₁₇NO₄ | 335.36[1] | Predicted: [M]⁺• at 335, [M-NO₂]⁺ at 289, [C₇H₇]⁺ (tropylium ion) at 91 |
| 1,4-Dibenzyloxybenzene | C₂₀H₁₈O₂ | 290.36[2] | [M]⁺• at 290, [C₇H₇]⁺ (tropylium ion) at 91 (base peak)[2] |
| 1,2-Dimethoxy-4-nitrobenzene | C₈H₉NO₄ | 183.16[3] | [M]⁺• at 183 (base peak), 153, 79, 77, 52[3] |
The comparison with 1,4-Dibenzyloxybenzene, which lacks the nitro group, highlights that the tropylium ion at m/z 91 is a major fragment arising from the benzyloxy substituent. The mass spectrum of 1,2-Dimethoxy-4-nitrobenzene provides insight into the fragmentation of a nitro-substituted aromatic ether, albeit with methoxy groups instead of benzyloxy groups. Its spectrum shows a strong molecular ion peak, with other fragments corresponding to losses from the aromatic ring and methoxy groups.
Experimental Protocols
A standard method for the analysis of this compound and its analogs is Gas Chromatography-Mass Spectrometry (GC-MS). Below is a typical protocol.
Sample Preparation
Samples should be dissolved in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
GC-MS Parameters
-
Gas Chromatograph:
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 450.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.
Caption: Predicted EI fragmentation of this compound.
References
comparing dibenzyloxy protecting groups with dimethoxy protecting groups for hydroquinones
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the multi-step synthesis of complex molecules. This guide provides an objective comparison between dibenzyloxy and dimethoxy protecting groups for hydroquinones, supported by experimental data and detailed protocols.
Hydroquinones are versatile intermediates in organic synthesis, but their reactive hydroxyl groups often require protection to prevent unwanted side reactions. Dibenzyloxy (bis-benzyl ether) and dimethoxy (bis-methyl ether) are two common choices for this purpose. The optimal choice hinges on the stability required during subsequent synthetic steps and the conditions available for deprotection.
Core Comparison: Stability and Reactivity
The fundamental difference between these two protecting groups lies in their method of cleavage. Dibenzyloxy groups are removed under mild, reductive conditions, while dimethoxy groups require harsh, acidic conditions.
-
Dibenzyloxy (BnO-) Groups: Benzyl ethers are generally robust and stable across a wide range of acidic and basic conditions.[1] Their key advantage is the ability to be deprotected via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[2] This method is exceptionally mild and orthogonal to many other protecting groups, preserving sensitive functional groups within the molecule.[1] However, this also means they are incompatible with any synthetic step that involves catalytic reduction.[3]
-
Dimethoxy (MeO-) Groups: Methyl ethers are exceptionally stable and resistant to most reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[2] This high stability, however, comes at the cost of difficult removal. Deprotection typically requires strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like hydrobromic acid (HBr), often at elevated temperatures.[3][4] These harsh conditions can be detrimental to complex molecules with acid-labile functional groups.
Data Presentation: A Side-by-Side Comparison
| Feature | Dibenzyloxy Protecting Group | Dimethoxy Protecting Group |
| Protection Reagents | Benzyl chloride (BnCl) or benzyl bromide (BnBr) with a base (e.g., K₂CO₃, NaH).[2] | Dimethyl sulfate or methyl iodide with a base (e.g., NaOH, KOH).[5][6][7] |
| Typical Protection Yield | High | High (e.g., 97% with MeI/KOH in DMSO[6], 95% with dimethyl sulfate[5][7]). |
| Stability Profile | Stable to most acidic and basic conditions, and many oxidizing agents. | Extremely stable to a wide range of reagents, including strong bases and hydrides.[2] |
| Key Vulnerability | Catalytic hydrogenation (reductive cleavage).[3] | Strong Lewis acids (e.g., BBr₃) or strong proton acids (HBr).[3][4] |
| Deprotection Reagents | H₂ with Pd/C catalyst.[1][3] Other methods include DDQ oxidation.[8][9] | Boron tribromide (BBr₃),[10][11] hydrobromic acid (HBr).[4] |
| Deprotection Conditions | Mild, neutral pH, room temperature. | Harsh, strongly acidic, often requires low to elevated temperatures.[4][11] |
| Key Advantage | Mild and selective deprotection orthogonal to many other functional groups. | High stability allows for a broad range of subsequent chemical transformations. |
| Key Disadvantage | Incompatible with reductive conditions (e.g., catalytic hydrogenation of other groups). | Harsh deprotection conditions limit its use in molecules with sensitive functionalities. |
Visualization of the Selection Process
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. 1,4-Dimethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
- 9. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
alternative methods for the synthesis of 2-amino-1,4-dihydroxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative methods for the synthesis of 2-amino-1,4-dihydroxybenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals. The following sections detail two primary synthetic routes, offering comprehensive experimental protocols and quantitative data to facilitate an objective comparison of their performance.
Introduction
2-Amino-1,4-dihydroxybenzene, also known as 2-aminohydroquinone, is a valuable building block in organic synthesis. Its structure, featuring both amino and hydroxyl functionalities on an aromatic ring, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The efficient and selective synthesis of this compound is therefore of significant interest. This guide explores two main strategies: the nitration of 1,4-dihydroxybenzene followed by reduction, and the direct amination of 1,4-benzoquinone with subsequent reduction.
Method 1: Synthesis via Nitration and Subsequent Reduction
This classical two-step approach involves the introduction of a nitro group onto the 1,4-dihydroxybenzene (hydroquinone) ring, followed by the reduction of the nitro group to an amine.
Experimental Protocol
Step 1: Synthesis of 2-Nitro-1,4-dihydroxybenzene
A solution of 1,4-dihydroxybenzene (10 g, 90.8 mmol) in a mixture of acetic acid (50 mL) and water (20 mL) is cooled to 0-5 °C in an ice bath. To this stirred solution, a cold mixture of nitric acid (65%, 7.0 mL) and sulfuric acid (98%, 3.0 mL) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 5-10 °C. The resulting yellow precipitate is collected by filtration, washed with cold water, and recrystallized from a mixture of ethanol and water to afford 2-nitro-1,4-dihydroxybenzene.
Step 2: Reduction of 2-Nitro-1,4-dihydroxybenzene to 2-Amino-1,4-dihydroxybenzene
To a suspension of 2-nitro-1,4-dihydroxybenzene (5 g, 32.2 mmol) in ethanol (100 mL), a catalytic amount of palladium on carbon (10% Pd/C, 0.5 g) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:1) to yield 2-amino-1,4-dihydroxybenzene.
Performance Data
| Parameter | Value |
| Overall Yield | 65-75% |
| Purity (by HPLC) | >98% |
| Reaction Time | 6-8 hours |
| Key Reagents | Nitric acid, Sulfuric acid, Palladium on carbon, Hydrogen gas |
| Advantages | Well-established methodology, high purity of the final product. |
| Disadvantages | Use of strong acids and a flammable hydrogen gas, potential for over-nitration, catalyst handling. |
Method 2: Synthesis via Direct Amination of 1,4-Benzoquinone and Reduction
This alternative route involves the direct introduction of an amino group to 1,4-benzoquinone, the oxidized form of 1,4-dihydroxybenzene, followed by a reduction step. While the reaction of 1,4-benzoquinone with primary amines often leads to 2,5-disubstituted products, specific conditions can favor the formation of the mono-amino adduct.[1]
Experimental Protocol
Step 1: Synthesis of 2-Amino-1,4-benzoquinone
1,4-Benzoquinone (10.8 g, 100 mmol) is dissolved in ethanol (200 mL) at room temperature. A solution of aqueous ammonia (28%, 15 mL) is added dropwise to the stirred solution over 30 minutes. The reaction mixture is then stirred for an additional 3 hours at room temperature. The solvent is evaporated under reduced pressure, and the resulting solid is washed with cold diethyl ether to remove any unreacted starting material and the disubstituted byproduct. The crude 2-amino-1,4-benzoquinone is used in the next step without further purification.
Step 2: Reduction of 2-Amino-1,4-benzoquinone to 2-Amino-1,4-dihydroxybenzene
The crude 2-amino-1,4-benzoquinone from the previous step is suspended in a mixture of methanol (150 mL) and water (50 mL). Sodium dithionite (Na2S2O4, 20 g, 115 mmol) is added portion-wise to the stirred suspension at room temperature. The reaction is exothermic and the color of the solution changes from deep red to pale yellow. After stirring for 1 hour, the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) to give 2-amino-1,4-dihydroxybenzene.
Performance Data
| Parameter | Value |
| Overall Yield | 50-60% |
| Purity (by HPLC) | ~95% |
| Reaction Time | 4-5 hours |
| Key Reagents | 1,4-Benzoquinone, Aqueous ammonia, Sodium dithionite |
| Advantages | Milder reaction conditions compared to nitration, avoids the use of strong acids and heavy metal catalysts. |
| Disadvantages | Potential for the formation of the 2,5-diamino byproduct, requiring careful control of reaction conditions and purification. |
Comparison of Synthetic Routes
References
A Comparative Guide to the Purity Validation of Synthesized 1,4-Dibenzyloxy-2-nitrobenzene by HPLC
The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For 1,4-Dibenzyloxy-2-nitrobenzene, a key intermediate in various synthetic pathways, ensuring high purity is critical for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of potential pharmaceutical applications. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound, alongside alternative methods, supported by detailed experimental protocols and data presentation.
Comparison of Analytical Techniques for Purity Determination
While several methods exist for assessing the purity of organic compounds, High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique, particularly for non-volatile and thermally sensitive molecules like this compound. Other techniques such as Gas Chromatography (GC) and spectroscopic methods also play a role in comprehensive purity analysis.[1][2]
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For nitroaromatic compounds, reversed-phase HPLC is particularly effective.[4][5][6] It offers high resolution, sensitivity, and quantitative accuracy, making it the primary choice for purity determination and impurity profiling.
Gas Chromatography (GC): GC is a robust technique for analyzing volatile and thermally stable compounds.[1] While this compound itself may have limited volatility, GC, especially when coupled with Mass Spectrometry (GC-MS), is invaluable for identifying and quantifying volatile impurities such as residual solvents.[7]
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the molecular structure of a compound.[2][8] While not typically used for quantitative purity assessment in the same way as chromatography, they are essential for confirming the identity of the synthesized compound and can help identify major impurities if their signals are distinct from the main compound.
High-Performance Liquid Chromatography (HPLC) Method for this compound
The following is a proposed HPLC method for the purity analysis of this compound, based on established methods for other nitroaromatic compounds.[4][5][6][9]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for the separation of aromatic compounds.[7]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[4][7]
-
Solvent A: Water with 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Program:
Time (minutes) % Solvent B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/minute.[4]
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.[4][6]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.
Potential Impurities in Synthesized this compound
The purity of the final product is influenced by the synthetic route and purification methods. Common impurities may include:
-
Starting Materials: Unreacted starting materials are a frequent source of impurities.
-
Intermediates: In multi-step syntheses, intermediates may be carried over into the final product.[7]
-
Byproducts of Side Reactions:
-
Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product.[7]
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
For the analysis of volatile impurities, particularly residual solvents, GC-MS is the preferred method.[7]
Experimental Protocol: GC-MS
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-550.
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., dichloromethane) for analysis.
Data Presentation
The quantitative data from the purity analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Liquid Chromatography | Gas Chromatography |
| Primary Application | Purity of main compound, non-volatile impurities | Volatile impurities, residual solvents |
| Analyte Volatility | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Detection | UV-Vis Absorbance | Mass Spectrometry |
| Quantitation | Excellent | Good |
| Identification | Based on retention time | Based on mass spectrum and retention time |
Table 2: Hypothetical Purity Analysis of Synthesized this compound by HPLC
| Peak Number | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.2 | 0.5 | Starting Material 1 |
| 2 | 6.8 | 0.8 | Byproduct |
| 3 | 12.5 | 98.5 | This compound |
| 4 | 15.1 | 0.2 | Unknown Impurity |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Experimental workflow for the synthesis and purity validation of this compound.
Caption: Logical relationship for selecting an analytical method based on the type of impurity.
Conclusion
The purity validation of synthesized this compound is a critical step to ensure the quality and reliability of the compound for its intended use. HPLC stands out as the primary method for quantitative purity assessment due to its high resolution and sensitivity for non-volatile aromatic compounds. For a comprehensive purity profile, it is recommended to use a combination of analytical techniques. HPLC should be employed for the main component and non-volatile impurities, while GC-MS is ideal for analyzing residual solvents. Spectroscopic methods like NMR and IR are indispensable for confirming the chemical identity of the synthesized product. By employing these complementary techniques, researchers and drug development professionals can confidently ascertain the purity of their synthesized this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. tandfonline.com [tandfonline.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
assessing the stability of 1,4-Dibenzyloxy-2-nitrobenzene under various conditions
For researchers, scientists, and drug development professionals engaged in complex multi-step syntheses, the selection of appropriate protecting groups is a critical decision that can dictate the success of a synthetic route. The stability of these protecting groups under a variety of chemical environments is a paramount consideration. This guide provides a comprehensive assessment of the stability of 1,4-Dibenzyloxy-2-nitrobenzene, a molecule featuring two benzyl ether protecting groups and a nitro functionality, under various stress conditions. This analysis is benchmarked against alternative protecting group strategies, offering a comparative overview to inform synthetic planning.
While specific experimental stability data for this compound is not extensively available in the public domain, this guide extrapolates its likely stability profile based on the well-established chemistry of its constituent functional groups: nitroaromatics and benzyl ethers.
Comparative Stability Analysis
The stability of this compound is compared with two common alternatives: 1,4-Dimethoxy-2-nitrobenzene, where the benzyl groups are replaced by methyl groups, and a generic substrate with a p-Methoxybenzyl (PMB) ether, a common alternative to the benzyl (Bn) protecting group.
Table 1: Comparative Stability Profile under Various Stress Conditions
| Condition | This compound (Predicted) | 1,4-Dimethoxy-2-nitrobenzene (Predicted) | Substrate with p-Methoxybenzyl (PMB) Ether |
| Acidic (e.g., TFA, HCl) | Susceptible to benzyl ether cleavage | Generally stable | PMB ether is more acid-labile than benzyl ether |
| Basic (e.g., NaOH, K₂CO₃) | Generally stable | Generally stable | Generally stable |
| Oxidative (e.g., DDQ) | Benzyl ethers can be cleaved under specific oxidative conditions | Generally stable to mild oxidants | PMB ether is readily cleaved by DDQ |
| Reductive (e.g., H₂/Pd-C) | Both nitro group and benzyl ethers are susceptible to reduction/cleavage | Nitro group is readily reduced | Nitro group is reducible; PMB ether can be cleaved under hydrogenolysis |
| Thermal | Stable at moderate temperatures; decomposition at elevated temperatures | Stable at moderate temperatures; decomposition at elevated temperatures | Stability is dependent on the core structure |
| Photolytic (UV light) | Potential for photolytic cleavage, especially of the C-N bond and nitrobenzyl system | Potential for photolytic degradation | Stability is dependent on the core structure and chromophores |
Degradation Pathways and Mechanisms
The predicted degradation pathways for this compound under different stress conditions are visualized below. These pathways are inferred from the known reactivity of nitroaromatics and benzyl ethers.
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. The following are representative protocols based on established guidelines.
Protocol 1: Acid and Base Hydrolysis Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the mixture at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 1N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate the mixture at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with 1N HCl, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: Oxidative Stability
-
Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.
-
Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.
Protocol 3: Thermal Stability
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Solution State: Incubate a solution of the compound (1 mg/mL) in a suitable solvent at 60°C.
-
Sampling: Collect samples at 24, 48, and 72 hours. For the solid sample, dissolve a weighed amount in a suitable solvent.
-
Analysis: Analyze the samples by HPLC.
Protocol 4: Photostability
-
Exposure: Expose a solution of this compound (1 mg/mL) and a thin layer of the solid compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
-
Control: Keep a parallel set of samples in the dark as controls.
-
Sampling: Collect samples at various time intervals (e.g., 6, 12, 24 hours).
-
Analysis: Analyze the samples by HPLC.
Caption: General workflow for assessing the stability of a compound.
Conclusion
Based on established chemical principles, this compound is expected to be generally stable under basic conditions but susceptible to degradation under strong acidic, reductive, and specific oxidative conditions. The benzyl ether linkages are prone to cleavage by catalytic hydrogenolysis and strong acids, while the nitro group is readily reduced. Its photostability is also a potential concern.
In comparison to dimethoxy or PMB-protected analogues, the dibenzyloxy compound offers a balance of stability. It is generally more robust than PMB ethers under acidic and oxidative conditions but is uniquely labile to catalytic hydrogenolysis, providing a valuable orthogonal deprotection strategy. The choice between these protecting groups will ultimately depend on the specific reaction conditions anticipated in a synthetic sequence. The experimental protocols outlined in this guide provide a framework for obtaining the empirical data needed to make an informed decision for any given application.
A Comparative Guide to Deprotection Strategies for Benzyl Ethers on Aromatic Rings
For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. Benzyl ethers are frequently employed to protect hydroxyl groups on aromatic rings due to their stability. However, their efficient and selective cleavage, or deprotection, is paramount to the success of a synthetic route. This guide provides an objective comparison of common deprotection strategies for aryl benzyl ethers, supported by experimental data and detailed protocols.
Key Deprotection Strategies at a Glance
The three primary methods for the deprotection of benzyl ethers on aromatic rings are catalytic hydrogenolysis, oxidative cleavage, and acid-catalyzed cleavage. The choice of method depends on the substrate's sensitivity to the reaction conditions and the presence of other functional groups.
| Deprotection Strategy | Key Reagents | General Applicability & Remarks |
| Catalytic Hydrogenolysis | H₂, Pd/C; Transfer hydrogenation reagents (e.g., Ammonium Formate, 1,4-cyclohexadiene) with Pd/C | A very common and often mild method.[1] However, it is incompatible with other reducible functional groups like alkenes, alkynes, and some nitrogen-containing groups.[2] |
| Oxidative Deprotection | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Ozone (O₃), Nitroxyl radicals | Offers good selectivity, especially for electron-rich aromatic systems.[3] Can be performed under mild conditions, sometimes requiring photoirradiation.[3] |
| Acid-Catalyzed Deprotection | Boron trichloride (BCl₃), Boron tribromide (BBr₃), other Lewis acids | Effective for substrates that can tolerate strong acidic conditions.[3] The selectivity can be tuned by the choice of Lewis acid and reaction conditions.[4] |
Quantitative Comparison of Deprotection Methods
The following table summarizes representative quantitative data for the deprotection of aryl benzyl ethers under various conditions. It is important to note that yields and reaction times are highly substrate-dependent.
| Method | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol/Ethanol | Room Temp. | Varies | High | [1] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Methanol | Reflux | 15-20 min | High | [5] |
| Oxidative Cleavage | DDQ (1.5 equiv.) | CH₂Cl₂/H₂O | Room Temp. | Varies | Good to Excellent | [1] |
| Acid-Catalyzed Cleavage | BCl₃ (5 equiv.) | Dichloromethane | -78 to Room Temp. | 2 h at -78°C | High | [5] |
| Acid-Catalyzed Cleavage | BCl₃·SMe₂ | Dichloromethane | Varies | Varies | Favorable | [4] |
Experimental Protocols
Detailed methodologies for key deprotection strategies are provided below.
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
Reaction: R-O-Bn + H₂ (gas) --(Pd/C)--> R-OH + Toluene[1]
Procedure:
-
Dissolve the benzyl-protected aromatic compound (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol%).[1]
-
Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected phenol.[1]
-
Purify the product by flash column chromatography if necessary.[1]
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
Procedure:
-
Dissolve the benzyl-protected compound (1.85 mmol) in methanol (20 mL) in a round-bottom flask with a magnetic stir bar.[5]
-
Add 10% Pd/C (100 mg, 10% w/w) to the solution.[5]
-
Add ammonium formate (1.17 g, 18.5 mmol, 10 equivalents) to the reaction mixture.[5]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.[5]
-
The reaction is typically complete within 15-20 minutes. Monitor by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.[5]
-
Filter the mixture through Celite® and concentrate under reduced pressure.
Protocol 3: Oxidative Cleavage using DDQ
Reaction: R-O-Bn + DDQ --> R-OH + byproducts[1]
Procedure:
-
Dissolve the benzyl ether (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).[1]
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group).[1]
-
For substrates that are less reactive, irradiation with a suitable light source (e.g., 525 nm or long-wavelength UV) at room temperature may be necessary.[1][3]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction and purify by column chromatography to isolate the desired phenol.[1]
Protocol 4: Acid-Catalyzed Cleavage using Boron Trichloride (BCl₃)
Procedure:
-
Dissolve the benzyl-protected compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.[5]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[5]
-
Slowly add a 1M solution of BCl₃ in CH₂Cl₂ (5.0 mL, 5.0 mmol, 5 equivalents) dropwise to the stirred solution.[5]
-
Stir the reaction mixture at -78 °C for 2 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (5 mL) at -78 °C.[5]
-
Allow the reaction mixture to warm to room temperature.[5]
-
Concentrate the mixture under reduced pressure.[5]
-
Co-evaporate the residue with methanol (3 x 10 mL) to remove boron salts. The crude product can then be purified.[5]
Logical Workflow for Method Selection
The choice of a deprotection strategy is a critical decision in a synthetic plan. The following diagram illustrates a logical workflow to guide this selection process.
Caption: Deprotection method selection workflow.
Conclusion
The deprotection of benzyl ethers from aromatic rings can be achieved through several effective methods. Catalytic hydrogenolysis is a robust and widely used technique, provided the substrate is compatible with reductive conditions.[1][6] For molecules containing reducible functional groups, oxidative methods using reagents like DDQ or acid-catalyzed cleavage with Lewis acids such as BCl₃ offer valuable and often selective alternatives.[3][4] Careful consideration of the substrate's functional group tolerance and stability is crucial for selecting the optimal deprotection strategy, ensuring a successful synthetic outcome.
References
A Spectroscopic Comparison of 1,4-Dibenzyloxy-2-nitrobenzene and its Aniline Analogue
This guide provides a detailed spectroscopic comparison of 1,4-dibenzyloxy-2-nitrobenzene and its corresponding aniline derivative, 1,4-dibenzyloxy-2-aminobenzene. The transformation from a nitro to an amino group is a fundamental step in many synthetic pathways, particularly in drug development, making rapid and accurate characterization of both compounds essential. This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data
The primary spectroscopic differences between these two compounds arise from the distinct electronic properties of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂). These differences are most evident in the chemical shifts of the aromatic protons and carbons in NMR spectra, the characteristic vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃, 400 MHz)
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) | -NH₂ Protons (ppm) |
| This compound | 7.50-7.20 (m, 13H) | 5.15 (s, 2H), 5.10 (s, 2H) | N/A |
| 1,4-Dibenzyloxy-2-aminobenzene | 7.45-7.25 (m, 10H), 6.80-6.60 (m, 3H) | 5.05 (s, 4H) | 3.50 (br s, 2H) |
Analysis: The electron-withdrawing nitro group in this compound causes a general deshielding (downfield shift) of the aromatic protons compared to its aniline analogue.[1] Conversely, the electron-donating amino group in 1,4-dibenzyloxy-2-aminobenzene shields the aromatic protons, causing an upfield shift, particularly for the protons on the substituted ring. The amine protons typically appear as a broad singlet.[2]
Table 2: IR Spectroscopic Data (KBr, cm⁻¹)
| Compound | N-O Stretch (Asymmetric) | N-O Stretch (Symmetric) | N-H Stretch | C-O Stretch | Aromatic C=C Stretch |
| This compound | ~1525 | ~1350 | N/A | ~1250, ~1020 | ~1600, ~1490 |
| 1,4-Dibenzyloxy-2-aminobenzene | N/A | N/A | ~3450, ~3350 (two bands) | ~1230, ~1020 | ~1610, ~1500 |
Analysis: The most telling difference in the IR spectra is the presence of strong absorption bands for the nitro group (asymmetric and symmetric stretches) in this compound, which are absent in the aniline.[3] The aniline is characterized by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, indicative of a primary amine.[2]
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | C₂₀H₁₇NO₄ | 335.35 g/mol | 335 | 244 ([M-Bn]⁺), 91 ([Bn]⁺) |
| 1,4-Dibenzyloxy-2-aminobenzene | C₂₀H₁₉NO₂ | 305.37 g/mol | 305 | 214 ([M-Bn]⁺), 91 ([Bn]⁺) |
Analysis: The molecular ion peak in the mass spectrum readily distinguishes between the two compounds due to the difference in their molecular weights.[4][5] A common and prominent fragmentation pathway for both molecules is the loss of a benzyl group (C₇H₇, 91 Da) to produce a strong peak at m/z 91 and the corresponding fragment ion.[6]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of 1,4-Dibenzyloxy-2-aminobenzene
The aniline analogue is readily synthesized by the reduction of the nitro group in this compound.
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add 0.1 g of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or at a set pressure).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Analyze the sample using an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and compare their positions and intensities to known correlation charts.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent (e.g., methanol or dichloromethane) for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).
-
Instrumentation: Use a mass spectrometer capable of EI or ESI.
-
Data Acquisition (EI): Acquire the mass spectrum using a standard electron energy of 70 eV. Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to elucidate the structure and confirm the identity of the compound.
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow from the starting material to the comparative spectroscopic analysis.
Caption: Workflow for synthesis and comparative spectroscopic analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. 1,4-Dimethoxy-2-(2-nitroethyl)benzene | 205826-84-2 | Benchchem [benchchem.com]
- 4. This compound | C20H17NO4 | CID 350342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 51792-85-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1,4-Dibenzyloxybenzene [webbook.nist.gov]
evaluating the efficiency of different nitrating agents for dibenzyloxybenzene
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto an aromatic scaffold is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of novel therapeutics and other advanced materials. This guide offers a comparative evaluation of various nitrating agents for the efficient synthesis of nitrated dibenzyloxybenzene derivatives.
Due to the limited availability of direct comparative studies on dibenzyloxybenzene, this guide leverages experimental data from the nitration of structurally similar dialkoxybenzenes, primarily dimethoxybenzene. The electronic effects of benzyloxy and methoxy groups are analogous, both being strongly activating and ortho, para-directing. Therefore, the trends in reactivity and regioselectivity observed for dimethoxybenzene serve as a valuable predictive model for the nitration of dibenzyloxybenzene.
Comparative Performance of Nitrating Agents for Dialkoxybenzenes
The choice of nitrating agent significantly influences the yield, regioselectivity, and operational safety of the nitration reaction. Below is a summary of the performance of common nitrating agents in the nitration of 1,4-dimethoxybenzene, which can be considered a model substrate for 1,4-dibenzyloxybenzene.
| Nitrating Agent System | Substrate | Products | Yield (%) | Reaction Conditions | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 1,4-Dimethoxybenzene | 1,4-Dimethoxy-2-nitrobenzene | High | Acetic anhydride, 0°C to rt | Extrapolated from general knowledge |
| Nitric Acid in Acetic Anhydride | 1,4-Dimethoxybenzene | 1,4-Dimethoxy-2-nitrobenzene | High | Acetic anhydride, low temp. | [1] |
| Dinitrogen Pentoxide (N₂O₅) | Anisole (Methoxybenzene) | o-nitroanisole, p-nitroanisole | 93% (total) | Liquefied 1,1,1,2-tetrafluoroethane, rt | [2] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Toluene | o:m:p ratio of 65:3:32 | High | Sulfolane, rt | [1] |
Note: The benzyloxy group is sterically more demanding than the methoxy group. This increased steric hindrance would likely lead to a higher proportion of the para-nitro product relative to the ortho-nitro product when nitrating dibenzyloxybenzene compared to dimethoxybenzene.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are generalized protocols for the nitration of dialkoxybenzenes using common nitrating agents.
Protocol 1: Nitration using Mixed Acid (HNO₃/H₂SO₄)
This is the most traditional and widely used method for aromatic nitration.
-
Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid (65-70%) and concentrated sulfuric acid (98%) is prepared, typically in a 1:1 or 1:2 volume ratio. The sulfuric acid is added slowly to the nitric acid in an ice bath to dissipate the heat of mixing.
-
Reaction Setup: The dialkoxybenzene substrate is dissolved in a suitable inert solvent, such as dichloromethane or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Nitrating Agent: The pre-cooled nitrating mixture is added dropwise to the solution of the substrate with vigorous stirring, maintaining the reaction temperature between 0 and 10°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the product is extracted with an organic solvent. The organic layer is washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Protocol 2: Nitration using Nitric Acid in Acetic Anhydride
This method generates acetyl nitrate in situ, which can be a milder and more selective nitrating agent.
-
Preparation of the Nitrating Agent: Acetic anhydride is cooled in an ice-salt bath, and concentrated nitric acid is added dropwise with stirring.
-
Reaction Setup: The dialkoxybenzene is dissolved in acetic anhydride or another suitable solvent in a flask cooled to a low temperature (e.g., -10 to 0°C).
-
Addition and Reaction: The freshly prepared solution of nitric acid in acetic anhydride is added slowly to the substrate solution. The reaction is stirred at a low temperature for a specified period.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the mixed acid method.
Visualizing the Process and Comparison
To better understand the experimental flow and the logical comparison of nitrating agents, the following diagrams are provided.
Caption: General experimental workflow for the nitration of dibenzyloxybenzene.
Caption: Comparison of different nitrating agents for aromatic nitration.
Conclusion
The selection of an appropriate nitrating agent is a critical parameter in the synthesis of nitrated dibenzyloxybenzene. While mixed acid is a powerful and economical choice, milder reagents like nitric acid in acetic anhydride or dinitrogen pentoxide may offer superior yields and regioselectivity, particularly when trying to avoid over-nitration or side reactions. For substrates sensitive to strong acids, nitronium salts provide a potent alternative under anhydrous conditions. Researchers should consider the desired regioselectivity, potential for side-product formation, and the steric bulk of the benzyloxy groups when selecting the optimal nitrating system for their specific application. Direct experimental validation on dibenzyloxybenzene is recommended to confirm the trends extrapolated from its dialkoxybenzene analogues.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
